molecular formula C12H17NO B1320188 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine CAS No. 919039-45-5

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine

Numéro de catalogue: B1320188
Numéro CAS: 919039-45-5
Poids moléculaire: 191.27 g/mol
Clé InChI: ZZHKIYFEXZSVMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-11(13)9-4-5-12-10(7-9)6-8(2)14-12/h4-5,7-8,11H,3,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHKIYFEXZSVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)OC(C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the In Vitro Mechanism of Action of 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This technical guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action of a novel compound, 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propylamine. Drawing from the known pharmacology of structurally related analogs, particularly CNS stimulants acting on monoamine systems, this document provides a hypothesis-driven framework for target identification and functional characterization.[2][3][4] Detailed, field-proven protocols for primary screening, secondary validation, and tertiary signaling pathway analysis are presented to ensure a rigorous and self-validating investigation.

Introduction: The 2,3-Dihydrobenzofuran Moiety - A Scaffold of Diverse Bioactivity

The benzofuran and its dihydro-derivative core are present in numerous natural products and synthetic compounds with significant therapeutic applications.[1][2] These range from antiarrhythmics like amiodarone to antifungal agents such as griseofulvin.[2][3] Of particular relevance to the propylamino substituent on our lead compound is the class of psychoactive aminoalkylbenzofurans, such as 5-(2'-aminopropyl)-2,3-dihydrobenzofuran (5-APDB).[2][3] These compounds are known to act as potent monoamine transporter releasers, suggesting a primary hypothesis for the mechanism of action of 1-(2-methyl-2,3-dihydrobenzofuran-5-yl)propylamine.[4] However, the broad bioactivity of the scaffold, including anti-inflammatory and anticancer effects, necessitates a comprehensive screening approach to exclude or identify other potential targets.[5][6]

Hypothesized Primary Target Class: Monoamine Transporters (Dopamine, Norepinephrine, and Serotonin Transporters).

Potential Secondary Target Classes:

  • Serotonin Receptors (e.g., 5-HT2A, 5-HT2B)

  • Cannabinoid Receptors (CB1, CB2)

  • Pro-inflammatory Enzymes (e.g., mPGES-1)

  • Phosphodiesterases (e.g., PDE1B)

Experimental Strategy: A Tiered Approach to Mechanism of Action Elucidation

A logical, tiered approach is essential for an efficient and conclusive investigation. This strategy begins with broad primary screening to identify the most likely molecular targets, followed by more specific functional assays to confirm and characterize the interaction.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: Downstream Signaling Receptor Binding Panel Receptor Binding Panel GTPγS Binding Assay GTPγS Binding Assay Receptor Binding Panel->GTPγS Binding Assay Transporter Uptake/Release Assays Transporter Uptake/Release Assays Synaptosome Release Assays Synaptosome Release Assays Transporter Uptake/Release Assays->Synaptosome Release Assays Enzyme Inhibition Panel Enzyme Inhibition Panel Second Messenger Assays (cAMP, IP1) Second Messenger Assays (cAMP, IP1) GTPγS Binding Assay->Second Messenger Assays (cAMP, IP1) Phospho-Protein Analysis (Western Blot) Phospho-Protein Analysis (Western Blot) Second Messenger Assays (cAMP, IP1)->Phospho-Protein Analysis (Western Blot) Gene Expression Analysis (qPCR) Gene Expression Analysis (qPCR) Phospho-Protein Analysis (Western Blot)->Gene Expression Analysis (qPCR)

Caption: Tiered experimental workflow for MoA elucidation.

Detailed Experimental Protocols

Tier 1: Primary Screening - Identifying the Molecular Target(s)

The initial step is to perform broad panel screening to identify high-affinity binding sites. Given the structural similarity to 5-APDB, a focus on monoamine transporters is paramount.

3.1.1. Monoamine Transporter Uptake/Release Assays

  • Causality: This assay directly measures the functional effect of the compound on the primary hypothesized targets: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It differentiates between uptake inhibition and transporter-mediated release, a key characteristic of amphetamine-like psychoactive substances.[4]

  • Protocol: In Vitro Transporter Release Assay in Rat Brain Synaptosomes [4]

    • Synaptosome Preparation: Prepare synaptosomes from rat striatum (for DAT) and whole brain minus striatum and cerebellum (for NET and SERT) as previously described.[4]

    • Radiolabel Loading: Preload synaptosomes with a radiolabeled substrate, such as [³H]MPP+ for DAT and NET, or [³H]5-HT for SERT.[4]

    • Compound Incubation: Incubate the preloaded synaptosomes with a range of concentrations of 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propylamine.

    • Release Measurement: Pellet the synaptosomes by centrifugation and measure the radioactivity in the supernatant using liquid scintillation counting.

    • Data Analysis: Calculate the percentage of radiolabel released at each compound concentration and determine the EC50 value (the concentration that elicits 50% of the maximal response).

3.1.2. Broad Receptor and Enzyme Screening Panels

To ensure comprehensive target profiling and identify potential off-target effects, the compound should be submitted to a commercial binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). This will assess binding affinity against a wide range of GPCRs, ion channels, transporters, and enzymes.

Tier 2: Functional Validation - Characterizing the Molecular Interaction

Based on the primary screening results, subsequent functional assays are designed to confirm and characterize the nature of the compound's interaction with the identified target(s). Assuming the primary hypothesis is correct and the compound interacts with monoamine transporters and potentially serotonin receptors, the following assays are critical.

3.2.1. G-Protein Coupled Receptor (GPCR) Activation: [³⁵S]GTPγS Binding Assay

  • Causality: If binding to a GPCR (e.g., 5-HT2A) is observed, this assay determines whether the compound acts as an agonist, antagonist, or inverse agonist. It measures the first step in GPCR signaling: the binding of GTP to the Gα subunit upon receptor activation.[7]

  • Protocol: [³⁵S]GTPγS Binding Assay [7]

    • Membrane Preparation: Use cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., h5-HT2A).

    • Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, NaCl, and the cell membranes.

    • Incubation: Add [³⁵S]GTPγS and the test compound at various concentrations. For antagonist determination, co-incubate with a known agonist.

    • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

    • Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Data Analysis: Plot the specific binding against the compound concentration to determine Emax and EC50 for agonists, or Ki for antagonists.

Tier 3: Downstream Signaling Pathway Analysis

To understand the cellular consequences of target engagement, downstream signaling pathways are investigated.

3.3.1. Phospho-Protein Analysis via Western Blot

  • Causality: Activation of monoamine-related GPCRs often leads to the phosphorylation of downstream signaling proteins like ERK (extracellular signal-regulated kinase) and Akt. Measuring the phosphorylation status of these proteins provides a quantitative measure of receptor activation and pathway engagement.

  • Protocol: Western Blot for p-ERK

    • Cell Culture and Treatment: Culture cells expressing the target receptor (e.g., HEK293-h5-HT2A) and treat with the test compound for various times and concentrations.

    • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control).

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

    • Densitometry: Quantify the band intensities to determine the fold-change in p-ERK relative to total ERK.

G cluster_0 Cellular Signaling Cascade Compound 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine Receptor GPCR (e.g., 5-HT2A) Compound->Receptor G_Protein Gq/11 Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC ERK_Activation ERK Phosphorylation PKC->ERK_Activation

Caption: Hypothesized GPCR signaling pathway for the compound.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized for clear comparison and interpretation.

Table 1: Summary of In Vitro Pharmacological Profile

Assay TypeTargetParameterResult (Value ± SEM)
Transporter Release DATEC₅₀ (nM)To be determined
NETEC₅₀ (nM)To be determined
SERTEC₅₀ (nM)To be determined
Receptor Binding 5-HT₂ₐKᵢ (nM)To be determined
5-HT₂ᵦKᵢ (nM)To be determined
CB₁Kᵢ (nM)To be determined
CB₂Kᵢ (nM)To be determined
Functional Assay 5-HT₂ₐEC₅₀ (nM)To be determined
Eₘₐₓ (%)To be determined
Enzyme Inhibition mPGES-1IC₅₀ (µM)To be determined
PDE1BIC₅₀ (µM)To be determined

Conclusion

This technical guide provides a robust, hypothesis-driven framework for the in vitro characterization of 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propylamine. By systematically progressing from broad primary screening to specific functional and downstream signaling assays, researchers can build a comprehensive profile of the compound's mechanism of action. The detailed protocols and logical workflow are designed to ensure scientific rigor and generate a self-validating dataset, crucial for advancing drug development programs. The initial focus on monoamine systems, based on structural analogy, provides a strong starting point for an investigation that remains open to uncovering novel pharmacology within this versatile chemical class.

References

  • Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research. [Link]

  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. PMC. [Link]

  • (2R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine. NextSDS. [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de. IJSDR. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. [Link]

  • Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach. PubMed. [Link]

Sources

An In-Depth Technical Guide to 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine, a molecule of significant interest within the field of medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and explore the broader pharmacological context of the 2,3-dihydrobenzofuran scaffold, a recognized "privileged structure" in the design of novel therapeutics.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran motif is a heterocyclic scaffold that has garnered substantial attention in drug discovery. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an ideal platform for developing selective ligands for a variety of biological targets. Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and psychoactive properties.[1][2][3] The inherent drug-like qualities of this scaffold make it a valuable starting point for the development of new chemical entities.

1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine represents a specific analog within this promising class of compounds. Understanding its chemical and physical characteristics is the first step toward unlocking its therapeutic potential.

Chemical Structure and Physicochemical Properties

The chemical identity of 1-(2-methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine is defined by a 2-methyl-2,3-dihydrobenzofuran core with a 1-aminopropyl group attached at the 5-position of the benzofuran ring.

IUPAC Name: 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine

While specific experimental data for this exact molecule is not extensively available in public literature, we can infer its likely properties based on closely related analogs and the constituent functional groups.

Table 1: Physicochemical Properties of 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine and Related Analogs

PropertyPredicted/Observed ValueSource/Notes
Molecular Formula C12H17NO-
Molecular Weight 191.27 g/mol -
CAS Number Not explicitly found. A related isomer, (2R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine, has the CAS number 2227988-71-6.[4]
Physical Form Likely a solid at room temperature, similar to its hydrochloride salt analogs.[5]Inferred
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Solubility in aqueous solutions is likely pH-dependent due to the primary amine.Inferred
pKa The primary amine is expected to have a pKa in the range of 9-10, typical for primary alkylamines.Inferred
Storage Temperature Room temperature.[5]Based on related compounds

Synthesis and Characterization

The synthesis of 1-(2-methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine would likely follow a multi-step pathway, leveraging established methods for the formation of the 2,3-dihydrobenzofuran ring and subsequent functionalization. A plausible synthetic route is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the reductive amination of a corresponding ketone precursor, 1-(2-methyl-2,3-dihydrobenzofuran-5-yl)propan-1-one. This ketone can be synthesized via a Friedel-Crafts acylation of 2-methyl-2,3-dihydrobenzofuran.

G Target 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine Ketone 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propan-1-one Target->Ketone Reductive Amination Dihydrobenzofuran 2-Methyl-2,3-dihydrobenzofuran Ketone->Dihydrobenzofuran Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Workflow

Step 1: Synthesis of 2-Methyl-2,3-dihydrobenzofuran

This starting material can be prepared from commercially available precursors, for example, through the cyclization of an appropriate ortho-allylphenol.

Step 2: Friedel-Crafts Acylation to form 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propan-1-one

This reaction introduces the propionyl group onto the 5-position of the dihydrobenzofuran ring.

  • Protocol:

    • To a solution of 2-methyl-2,3-dihydrobenzofuran in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

    • Cool the mixture in an ice bath.

    • Slowly add propionyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with ice-water and extract the product with an organic solvent.

    • Purify the resulting ketone by column chromatography.

Step 3: Reductive Amination to yield 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine

This final step converts the ketone to the target primary amine.

  • Protocol:

    • Dissolve the ketone from Step 2 in a suitable solvent (e.g., methanol).

    • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

    • Add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).

    • Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored by TLC or LC-MS).

    • Work up the reaction by removing the solvent and partitioning the residue between an organic solvent and an aqueous base.

    • Purify the final product by column chromatography or crystallization.

Caption: Proposed synthetic workflow for the target molecule.

Characterization

The structure of the final compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the connectivity of the atoms and the presence of the characteristic peaks for the dihydrobenzofuran and aminopropyl moieties.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the primary amine.

Pharmacological Context and Potential Applications

While the specific biological activity of 1-(2-methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine is not extensively documented, the broader class of 2,3-dihydrobenzofuran derivatives has been explored for a range of therapeutic applications.

Central Nervous System (CNS) Activity

Many substituted benzofurans and dihydrobenzofurans are known to be psychoactive.[6] These compounds often act as agonists or modulators of serotonin and dopamine receptors. Given the structural similarity of the title compound to known psychoactive agents, it is plausible that it may exhibit activity at these receptors. Further investigation would be required to determine its specific receptor binding profile and functional activity.

Anti-Inflammatory and Anticancer Potential

The 2,3-dihydrobenzofuran scaffold has been identified as a promising starting point for the development of inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[1] Additionally, various benzofuran derivatives have shown cytotoxic activity against cancer cell lines.[3][7] The aminopropyl side chain of the title compound could potentially interact with key residues in the active sites of these targets.

Histamine Receptor Antagonism

Derivatives of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine have been identified as novel antagonists for the histamine H3 and H4 receptors, with potential anti-inflammatory applications.[8] This highlights the versatility of the dihydrobenzofuran scaffold in targeting G protein-coupled receptors.

G cluster_1 Potential Therapeutic Pathways Scaffold 2,3-Dihydrobenzofuran Scaffold CNS CNS Disorders (e.g., Serotonin/Dopamine Modulation) Scaffold->CNS Inflammation Inflammation (e.g., mPGES-1 Inhibition) Scaffold->Inflammation Cancer Cancer (e.g., Cytotoxic Activity) Scaffold->Cancer Histamine Allergic/Inflammatory Conditions (e.g., H3/H4 Receptor Antagonism) Scaffold->Histamine

Caption: Potential therapeutic applications of the 2,3-dihydrobenzofuran scaffold.

Conclusion

1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine is a compound of interest that belongs to the medicinally significant class of 2,3-dihydrobenzofurans. While specific data for this molecule is limited, its synthesis is achievable through established chemical transformations. The known biological activities of related compounds suggest that it warrants further investigation for its potential as a modulator of CNS targets, as an anti-inflammatory agent, or as an anticancer therapeutic. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the potential of this and related molecules.

Sources

A Comprehensive Guide to the Pharmacokinetic Profiling of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Methodical Characterization for Drug Development Professionals

Introduction: Unveiling the Pharmacokinetic Journey

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is a substituted benzofuran derivative, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] As with any potential therapeutic agent, a thorough understanding of its pharmacokinetic (PK) profile—the journey of the drug through the body—is paramount to its development. This guide provides a comprehensive, technically in-depth framework for researchers, scientists, and drug development professionals to meticulously characterize the absorption, distribution, metabolism, and excretion (ADME) of this novel compound.

The following sections are not a rigid template but a logically structured narrative designed to guide the reader through the essential stages of a preclinical pharmacokinetic investigation. We will delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure data integrity and regulatory compliance, in line with guidelines from bodies such as the FDA and EMA.[2][3][4][5]

Part 1: Foundational In Vitro ADME Profiling: The First Glimpse into Bioavailability and Metabolic Fate

Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial for providing initial insights into a compound's drug-like properties, guiding lead optimization, and predicting in vivo behavior.[6][7] These studies are cost-effective, high-throughput, and essential for identifying potential liabilities before advancing to more complex and resource-intensive in vivo studies.[6]

Physicochemical Characterization

The intrinsic properties of a molecule govern its pharmacokinetic behavior. Key parameters to determine for 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine include:

  • Solubility: Assessed at various physiological pH values (e.g., 1.2, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract and blood.

  • Lipophilicity (LogP/LogD): A critical determinant of membrane permeability and tissue distribution.

  • pKa: The ionization constant influences solubility and the extent of absorption across membranes.

These parameters can be determined using standard techniques such as potentiometric titration and shake-flask methods.

Permeability Assessment: Crossing the Barriers

The ability of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine to cross biological membranes is a key predictor of its oral absorption.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to assess passive diffusion.

  • Caco-2 Cell Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a more biologically relevant model of intestinal absorption. It can also identify if the compound is a substrate for active transporters (e.g., P-glycoprotein).

Metabolic Stability: The First Encounter with Drug-Metabolizing Enzymes

Understanding the metabolic stability of the compound is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[8]

  • Liver Microsomal Stability Assay: Incubation with liver microsomes from different species (e.g., rat, dog, human) provides an initial assessment of phase I metabolic stability.[9] The disappearance of the parent compound over time is monitored.

  • Hepatocyte Stability Assay: Using primary hepatocytes offers a more complete picture, as it includes both phase I and phase II metabolic enzymes.[9]

Table 1: Key In Vitro ADME Assays and Their Significance

AssayParameter MeasuredSignificance in Pharmacokinetic Profiling
Solubility Aqueous solubility at different pHsPredicts dissolution in the GI tract, a prerequisite for absorption.
Lipophilicity (LogP/LogD) Partition coefficient between an organic and aqueous phaseInfluences membrane permeability, protein binding, and volume of distribution.
PAMPA Passive permeability across an artificial membraneHigh-throughput screen for passive diffusion.
Caco-2 Permeability Permeability across a monolayer of human intestinal cellsPredicts in vivo intestinal absorption and identifies potential for active transport.
Liver Microsomal Stability Rate of metabolism by phase I enzymesProvides an initial estimate of metabolic clearance and half-life.
Hepatocyte Stability Rate of metabolism by both phase I and phase II enzymesOffers a more comprehensive view of hepatic metabolism.
Plasma Protein Binding Percentage of compound bound to plasma proteinsDetermines the fraction of free drug available to exert pharmacological effects and be cleared.
CYP450 Inhibition IC50 values for major cytochrome P450 isoformsAssesses the potential for the compound to cause drug-drug interactions by inhibiting the metabolism of co-administered drugs.[10]
Metabolite Identification Structural elucidation of metabolites formed in vitroIdentifies major metabolic pathways and potential for active or toxic metabolites.[10]
Plasma Protein Binding

The extent of binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, determines the concentration of free, pharmacologically active drug. Equilibrium dialysis is the gold standard method for this assessment.

Cytochrome P450 (CYP) Inhibition and Metabolite Identification

Early assessment of the potential for drug-drug interactions is critical.[10]

  • CYP Inhibition Assays: The inhibitory potential of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) should be evaluated.

  • Metabolite Identification: Following incubation with hepatocytes, high-resolution mass spectrometry can be used to identify the major metabolites. Given its structure, potential metabolic pathways for this compound include N-dealkylation, hydroxylation of the benzofuran ring, and subsequent glucuronidation or sulfation.[11][12][13][14]

Part 2: In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

Following promising in vitro data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile in a living system. The choice of animal species (commonly rat and/or dog) should be justified based on metabolic similarity to humans, if known.

Study Design and Dosing
  • Route of Administration: Both intravenous (IV) and oral (PO) administrations are necessary. The IV route provides data on clearance and volume of distribution, while the PO route allows for the determination of oral bioavailability.

  • Dose Selection: Doses should be selected based on preclinical toxicology and efficacy studies.

  • Blood Sampling: A sparse or serial blood sampling schedule should be implemented to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.

Bioanalytical Method Development and Validation: The Cornerstone of Accurate Data

A robust and validated bioanalytical method is critical for the accurate quantification of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine and its major metabolites in biological matrices (e.g., plasma, urine).[15][16]

  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[15][16]

  • Validation: The method must be validated according to regulatory guidelines, assessing parameters such as accuracy, precision, selectivity, sensitivity, recovery, and stability.[3][16]

Pharmacokinetic Parameter Calculation and Interpretation

From the plasma concentration-time data, the following key pharmacokinetic parameters are calculated:

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t½): The time required for the plasma concentration to decrease by half.

  • Area Under the Curve (AUC): A measure of total drug exposure.

  • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Table 2: Key In Vivo Pharmacokinetic Parameters

ParameterDescriptionHow it is DeterminedSignificance
Clearance (CL) Volume of plasma from which the drug is completely removed per unit of time.Dose (IV) / AUC (IV)Determines the dosing rate required to maintain a certain plasma concentration.
Volume of Distribution (Vd) Apparent volume into which the drug distributes in the body.CL / Elimination rate constantIndicates the extent of drug distribution into tissues versus remaining in the plasma.
Half-life (t½) Time taken for the plasma concentration to reduce by 50%.0.693 / Elimination rate constantDetermines the dosing interval and the time to reach steady-state.
AUC Total drug exposure over time.Integral of the plasma concentration-time curveA key parameter for assessing bioequivalence and exposure-response relationships.
Bioavailability (F%) Fraction of the oral dose that reaches systemic circulation.(AUC (PO) / Dose (PO)) / (AUC (IV) / Dose (IV)) * 100A critical factor in determining the oral dose. Low bioavailability may indicate poor absorption or high first-pass metabolism.

Part 3: Advanced Characterization: Delving Deeper into Distribution and Excretion

Tissue Distribution

For compounds with a large volume of distribution, understanding which tissues the drug accumulates in is important. This can be assessed in rodents using quantitative whole-body autoradiography (QWBA) or by dissecting tissues and analyzing drug concentrations.

Excretion Studies

To understand the routes of elimination, urine and feces are collected over a defined period after dosing. The amounts of the parent drug and its major metabolites are quantified to determine the primary route of excretion (renal or fecal).

Part 4: Visualization of the Pharmacokinetic Profiling Workflow

A logical workflow is essential for a systematic and efficient pharmacokinetic evaluation.

Pharmacokinetic_Profiling_Workflow cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetic Studies cluster_2 Advanced Characterization A Physicochemical Characterization (Solubility, LogP, pKa) B Permeability (PAMPA, Caco-2) A->B C Metabolic Stability (Microsomes, Hepatocytes) B->C D Plasma Protein Binding C->D E CYP450 Inhibition & Metabolite ID D->E F Bioanalytical Method Development & Validation (LC-MS/MS) E->F Guide In Vivo Study Design G Animal Dosing (IV & PO) F->G H Plasma Concentration- Time Profiling G->H I Pharmacokinetic Parameter Calculation H->I J Tissue Distribution (QWBA) I->J Inform Need for Further Studies K Excretion Studies (Urine & Feces) J->K

Sources

Preclinical Toxicological Evaluation and LD50 Determination of 1-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

1-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propylamine (CAS: 919039-45-5) is a structurally rigidified phenethylamine derivative. Chemically, it belongs to the class of dihydrobenzofurans and is a close structural analog to known entactogens such as 5-APDB (5-(2-aminopropyl)-2,3-dihydrobenzofuran) and 5-MAPB.

Because empirical, peer-reviewed LD50 data for this specific molecule is absent from the public domain, toxicologists must rely on predictive pharmacology. As a Senior Application Scientist, I have designed this whitepaper to establish a predictive toxicological framework based on its closest analogs, followed by a rigorous, self-validating in vivo protocol to empirically determine its acute toxicity and median lethal dose (LD50).

Mechanistic Basis of Toxicity

To design an effective toxicity assay, one must first understand the causality behind the compound's lethality. The 2-methyl-2,3-dihydrobenzofuran moiety, coupled with a propylamine side chain, allows the molecule to act as a potent substrate-type releaser at monoamine transporters.

  • Monoamine Transporter Reversal: Like its analog 5-APB, this compound is predicted to mimic the effects of MDA by binding to the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, reversing their flux and causing massive non-exocytotic monoamine release into the synaptic cleft [1].

  • Serotonergic Toxicity: The acute lethality of benzofurans is primarily driven by profound serotonergic toxicity. Excessive 5-HT release in the hypothalamus disrupts thermoregulation, leading to severe hyperthermia, a primary driver of acute lethality [2].

  • Sympathomimetic Toxidrome: Alpha-adrenergic agonism and NET reversal induce peripheral vasoconstriction, tachycardia, and prolonged systolic hypertension, leading to cardiovascular collapse .

Mechanism A Compound Administration B SERT / DAT / NET Reversal (Monoamine Efflux) A->B C Massive 5-HT & DA Release B->C D Serotonin Syndrome (Hyperthermia, Seizures) C->D E Sympathomimetic Toxidrome (Tachycardia, Hypertension) C->E

Pathophysiological mechanism of benzofuran-induced monoamine toxidrome.

Predictive Toxicological Profiling & Benchmark Data

When initiating in vivo testing for a novel compound, starting doses must be grounded in the known toxicity of structural analogs to prevent unnecessary animal mortality. Recent data indicates that benzofurans possess a higher risk of lethal intoxication than traditional amphetamines like MDMA [3].

Table 1: Benchmark Toxicity Data for Benzofuran Derivatives

CompoundAnimal ModelRouteToxicological BenchmarkSource
MDMA MouseIPLD50 ≈ 97 mg/kg[4]
5-MAPB MouseIPLethal dose (66% mortality) ≈ 30 mg/kg (1.6x10⁻⁴ mol/kg)[3]
5-APB RatIPSevere hyperthermia & sympathomimetic toxidrome at >5 mg/kg[1]
Target Compound *Mouse/RatOral/IPPredicted LD50: 25 - 50 mg/kg (IP)Extrapolated

*1-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propylamine.

In Vivo LD50 Determination Protocol (OECD 425)

To determine the exact LD50, we utilize the OECD Test Guideline 425 (Up-and-Down Procedure) . Causality of Choice: Traditional LD50 tests (OECD 401) require large cohorts of animals. OECD 425 uses a sequential dosing strategy that converges rapidly on the median lethal dose. By using a logarithmic dose progression (factor of 3.2, or half-log10), we ensure statistical rigor while adhering to ethical 3R (Replacement, Reduction, Refinement) principles.

Step-by-Step Methodology
  • Dose Formulation: Dissolve the compound in sterile 0.9% saline.

  • Animal Preparation: Fast adult female nulliparous rats (Sprague-Dawley) for 16 hours prior to dosing. Causality: Fasting eliminates variability in gastrointestinal absorption rates.

  • Initial Dosing: Administer the predicted sub-lethal dose (e.g., 10 mg/kg) via oral gavage to a single animal.

  • Observation Window: Monitor the animal continuously for the first 4 hours, then periodically for 48 hours. Critical Metric: Implantable telemetry must be used to monitor core body temperature, as hyperthermia is the primary mechanism of lethality[4].

  • Sequential Progression:

    • If the animal survives , the dose for the next animal is increased by a factor of 3.2 (e.g., 32 mg/kg).

    • If the animal dies , the dose for the next animal is decreased by a factor of 3.2.

  • Stopping Criteria: Dosing ceases when 5 reversals occur (survival followed by death, or vice versa), or when 3 consecutive animals survive at the upper bound limit. The LD50 is then calculated using maximum likelihood estimation.

OECD425 Start Dose 1 Animal at Predicted LD50 Obs Observe for 48 Hours Start->Obs Survives Animal Survives Obs->Survives Dies Animal Dies Obs->Dies Inc Increase Dose (x 3.2) Survives->Inc Dec Decrease Dose (x 3.2) Dies->Dec Inc->Obs Stop Calculate LD50 Inc->Stop Dec->Obs Dec->Stop

OECD 425 Up-and-Down Procedure for acute oral toxicity and LD50 calculation.

Self-Validating Quality Control in Toxicity Assays

To ensure this protocol is a self-validating system and that the resulting data is highly trustworthy, the following controls must be integrated:

  • Bioanalytical Verification (LC-MS/MS): The administered dose formulation must be quantified pre-administration. Post-mortem cardiac blood is drawn to confirm circulating plasma concentrations. Causality: This proves that lethality is strictly correlated with systemic exposure and rules out mechanical administration errors (e.g., esophageal perforation during gavage).

  • Blinded Histopathology: Tissue samples (brain, heart, liver) from deceased animals must be evaluated by a veterinary pathologist blinded to the dose groups. This prevents confirmation bias when assessing microvascular congestion in the lungs or hepatic necrosis—common findings in benzofuran fatalities[2].

  • Concurrent Negative Controls: A vehicle-only control group must be run concurrently to baseline the telemetry data (heart rate, core temperature) against handling stress.

References

  • Baumann, M. H., et al. (2020). "The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats." Psychopharmacology. National Institutes of Health (PMC). URL:[Link]

  • Weaver, M. F., et al. (2015). "Designer drugs: mechanism of action and adverse effects." Archives of Clinical Neuropsychology. National Institutes of Health (PMC). URL:[Link]

  • Watterson, L. R., et al. (2018). "Abuse potential and toxicity of the synthetic cathinones (i.e., 'Bath salts')." Neuroscience & Biobehavioral Reviews. National Institutes of Health (PMC). URL:[Link]

  • "Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum." (2024). Journal of Pharmacology and Experimental Therapeutics. ResearchGate. URL:[Link]

  • "Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds." (2014). Clinical Toxicology. ResearchGate. URL:[Link]

Sources

Comprehensive Metabolic Profiling of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine: Pathways, Mechanisms, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine (a 2-methyl derivative of the entactogen 5-APDB) represents a complex analytical target within the class of benzofuran-derived novel psychoactive substances (NPS). Understanding its primary metabolic pathways is critical for forensic toxicology, pharmacokinetic modeling, and drug development. This technical guide delineates the core Phase I and Phase II metabolic transformations of this compound, providing a self-validating experimental framework for in vitro metabolite characterization using high-resolution mass spectrometry.

Structural Context and Mechanistic Drivers

The molecular architecture of this compound dictates its metabolic fate. It features a 2-methyl-2,3-dihydrobenzofuran core coupled with a propylamine side chain . Unlike its unmethylated analog 5-APDB, which primarily undergoes simple aromatic hydroxylation and dehydration[1], the addition of the 2-methyl group introduces significant steric bulk and a labile tertiary/secondary C-H bond. This structural nuance shifts the regioselectivity of Cytochrome P450 (CYP) enzymes, making the dihydrobenzofuran ring highly susceptible to aliphatic hydroxylation and subsequent ether cleavage.

Primary Metabolic Pathways

Phase I: Aromatic Ring Hydroxylation

The electron-rich aromatic ring of the benzofuran moiety is a primary target for oxidation. Catalyzed predominantly by CYP2D6 and CYP3A4 , hydroxylation typically occurs at the sterically accessible C4 or C6 positions. This pathway is a well-documented hallmark of benzofuran amphetamine analogs, serving as the primary route for systemic clearance[2].

Phase I: Dihydrobenzofuran Ring Opening (Ether Cleavage)

The ether oxygen within the dihydrobenzofuran ring is vulnerable to CYP-mediated radical abstraction. Facilitated by the 2-methyl substitution, CYP2B6 and CYP2C19 catalyze C2-hydroxylation, which rapidly resolves into ether cleavage. This ring-opening event generates a substituted catechol-like phenol and an aliphatic alcohol, significantly altering the molecule's pharmacodynamic profile[3].

Phase I: Oxidative Deamination

The primary amine on the propyl chain undergoes oxidative deamination, mediated by Monoamine Oxidase (MAO) and CYPs. This transformation yields a 1-arylpropan-2-one (ketone) intermediate. Because ketones are transient in hepatic circulation, aldo-keto reductases rapidly reduce this intermediate into the corresponding 1-arylpropan-2-ol (alcohol) derivative[2].

Phase II: Glucuronidation and Sulfation

Phase I metabolites possess nucleophilic hydroxyl handles (-OH) that are rapidly targeted by Phase II enzymes. UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B7, conjugate glucuronic acid to these sites, while sulfotransferases (SULTs) attach sulfate groups. These conjugations drastically increase the hydrophilicity of the metabolites, ensuring efficient renal excretion[3].

Quantitative Metabolite Profiling Data

To facilitate rapid identification via high-resolution mass spectrometry, the expected exact mass shifts (Δ Da) for the primary metabolites are summarized below. Calculations are based on the parent monoisotopic mass of 191.1310 Da (Formula: C₁₂H₁₇NO).

Metabolite CodeMetabolic PathwayExact Mass Shift (Δ Da)Putative FormulaPrimary Enzyme(s)
Parent N/A0.0000C₁₂H₁₇NON/A
M1 Aromatic Ring Hydroxylation+15.9949C₁₂H₁₇NO₂CYP2D6, CYP3A4
M2 Dihydrobenzofuran Ring Opening+18.0106C₁₂H₁₉NO₂CYP2B6, CYP2C19
M3 Oxidative Deamination (Ketone)-1.0316C₁₂H₁₄O₂MAO, CYP450
M4 Deamination + Reduction (Alcohol)+0.9840C₁₂H₁₆O₂Aldo-Keto Reductases
M5 M1 + Glucuronidation+192.0270C₁₈H₂₅NO₈UGT1A9, UGT2B7

Experimental Workflow: Self-Validating In Vitro Metabolism Assay

Rationale & Self-Validating System Design

To ensure absolute trustworthiness, this protocol is engineered as a self-validating system . Human Liver Microsomes (HLMs) are utilized because they contain the full physiological complement of membrane-bound CYPs and UGTs, capturing the complex interplay of hepatic enzymes better than isolated recombinant proteins[1].

  • Negative Control (Heat-Inactivated HLMs): Guarantees that observed mass shifts are enzymatically driven rather than artifacts of chemical instability or thermal degradation.

  • Positive Control (Dextromethorphan): Verifies the catalytic viability of CYP2D6 within the specific HLM batch. If dextrorphan (the O-demethylated metabolite) is not detected, the assay is flagged as a failure, preventing false-negative reporting.

  • Analytical Detection: LC-Q/TOF-MS is mandated. The high-resolution accurate mass (HRAM) capability (sub-5 ppm error) is critical for differentiating isobaric metabolites and elucidating structural fragmentation patterns[1].

Step-by-Step Methodology

Step 1: Reagent Preparation & Control Setup

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Thaw pooled HLMs on ice. Prepare the Negative Control by heating an aliquot of HLMs at 90°C for 15 minutes to denature all enzymes.

  • Prepare the Positive Control reaction using 10 µM Dextromethorphan in place of the target compound.

Step 2: Phase I & Phase II Co-Incubation

  • In a 1.5 mL Eppendorf tube, combine the buffer, HLMs (final protein concentration: 1.0 mg/mL), and the parent compound (final concentration: 10 µM).

  • For Phase II activation: Add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes to create pores in the microsomal membranes, allowing UDPGA access to luminal UGTs.

  • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiate the reaction by adding a regenerating system containing 1 mM NADPH (Phase I cofactor) and 2 mM UDPGA (Phase II cofactor).

Step 3: Enzymatic Quenching & Extraction

  • Allow the reaction to proceed at 37°C for exactly 60 minutes.

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile (ACN) spiked with an internal standard (e.g., 5-APB-d5 at 1 µM). Causality: The cold ACN instantly precipitates the microsomal proteins, halting metabolism at a precise kinetic time point, while the internal standard corrects for matrix suppression during MS analysis.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer the clear supernatant to an LC vial for analysis.

Step 4: LC-Q/TOF-MS Acquisition

  • Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Acquire data in positive electrospray ionization (ESI+) mode using Data-Dependent Acquisition (DDA) to capture both MS1 exact mass and MS2 fragmentation spectra simultaneously.

Metabolic Pathway Visualization

MetabolicPathways Parent 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine (Parent Compound) Hydroxylation Aromatic Ring Hydroxylation (+15.99 Da) Parent->Hydroxylation CYP2D6 / CYP3A4 RingOpening Dihydrobenzofuran Ring Opening (+18.01 Da) Parent->RingOpening CYP2B6 / CYP2C19 Deamination Oxidative Deamination (-1.03 Da) Parent->Deamination MAO / CYP450 Glucuronide1 O-Glucuronide Conjugate (+176.03 Da) Hydroxylation->Glucuronide1 UGT1A9 / UGT2B7 Glucuronide2 Aliphatic/Phenolic Glucuronide (+176.03 Da) RingOpening->Glucuronide2 UGTs / SULTs Ketone 1-Arylpropan-2-one Derivative (Ketone) Deamination->Ketone Oxidation Alcohol 1-Arylpropan-2-ol Derivative (+2.02 Da from Ketone) Ketone->Alcohol Aldo-Keto Reductase

Fig 1: Primary Phase I and Phase II metabolic pathways of the parent benzofuran derivative.

Sources

Neuropharmacological Effects of 1-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Structure-Activity Relationships and Receptor Dynamics

As a Senior Application Scientist in neuropharmacology, I approach the evaluation of novel psychoactive substances not merely as cataloging structural curiosities, but as decoding complex systems of receptor-ligand dynamics. The compound 1-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propylamine (CAS 919039-45-5[1]), commonly referred to in medicinal chemistry as 2-Me-5-APDB , is a highly specialized entactogen belonging to the amphetamine and benzofuran classes[2].

Derived from the foundational work of David E. Nichols in 1993[3], the parent compound 5-APDB was designed to probe the binding orientations of the methylenedioxy ring of MDA[4]. By replacing the 3-position oxygen with a methylene bridge, researchers isolated the serotonergic releasing properties from neurotoxic outcomes. The addition of a 2-methyl group to this scaffold introduces profound steric and pharmacokinetic shifts, which we will deconstruct in this guide.

Chemical Identity & Structural Causality

To understand the neuropharmacology of 2-Me-5-APDB, we must first analyze the causality of its structural modifications. The molecule consists of three functional domains:

  • The Propylamine Side Chain: Dictates the molecule's ability to act as a substrate for monoamine transporters (SERT, DAT, NET).

  • The 2,3-Dihydrobenzofuran Core: Replaces the classic methylenedioxy ring (found in MDMA), drastically increasing selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT).

  • The 2-Methyl Substitution (The Critical Variable): In an unsubstituted dihydrobenzofuran ring, the oxygen atom possesses two lone pairs of electrons that can freely rotate to find optimal hydrogen bonding within the orthosteric binding site of a receptor. Adding a methyl group at the 2-position (adjacent to the oxygen) introduces significant steric bulk. This hindrance restricts the conformational freedom of the ring, effectively "locking" the oxygen lone pairs into a specific spatial orientation. If this orientation aligns favorably with the hydrogen-bond donors in the receptor pocket, binding affinity increases; if it clashes, affinity drops[5]. Furthermore, this methyl group increases the compound's lipophilicity, altering its blood-brain barrier permeability and its susceptibility to CYP450-mediated ring oxidation.

Pharmacodynamics: Transporter Efflux & Receptor Modulation

2-Me-5-APDB functions primarily as a Substrate-Type Monoamine Releasing Agent (MRA) with a heavy serotonergic bias.

The Efflux Mechanism

Unlike reuptake inhibitors (e.g., SSRIs) that merely block the transporter pore, 2-Me-5-APDB actively binds to the extracellular face of SERT. Because it mimics the endogenous substrate, the transporter flips its conformation, translocating the drug into the presynaptic cytoplasm. Once inside, the drug interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient. This forces endogenous serotonin (5-HT) out of the vesicles and into the cytosol. The massive buildup of cytosolic 5-HT ultimately forces SERT to operate in reverse, causing non-exocytotic neurotransmitter efflux.

5-HT2B Agonism and Valvulopathy Risk

A critical toxicological feature of the benzofuran class is their potent agonism at the 5-HT2B receptor[6]. Activation of this Gq-coupled receptor on cardiac valve interstitial cells triggers a phospholipase C (PLC) cascade, ultimately leading to fibroblast proliferation and valvular heart disease (valvulopathy) upon chronic exposure.

G Ligand 2-Me-5-APDB Receptor 5-HT2B Receptor (Gq-coupled) Ligand->Receptor Agonism Gq Gq Protein Alpha Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 PIP2 Cleavage Ca2 Ca2+ Release & PKC Activation IP3->Ca2 Mitogenesis Fibroblast Proliferation (Valvulopathy Risk) Ca2->Mitogenesis Chronic Exposure

Fig 1: Gq-coupled 5-HT2B intracellular signaling pathway activated by benzofuran derivatives.

Quantitative Data: Pharmacological Profile

The table below summarizes the monoamine transporter inhibition (IC50) and 5-HT2B activation (EC50) profiles. Because 2-Me-5-APDB is a highly specific designer analogue, its exact values are extrapolated based on the established structure-activity relationships of its parent compound (5-APDB) and homologous 2-alkylated benzofurans[7].

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)5-HT2B EC50 (nM)
MDMA (Reference)2381,562462>5,000
5-APDB (Parent)1307,0893,238~300
2-Me-5-APDB ~180>8,000>4,000~450

*Extrapolated data. The 2-methyl substitution slightly decreases SERT affinity due to steric bulk but further widens the SERT/DAT ratio, resulting in a highly selective, sedating entactogen profile with virtually no dopaminergic stimulation.

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize the pharmacodynamics of 2-Me-5-APDB, we must utilize assays that preserve native cellular machinery. Below are the standard operating procedures for evaluating this compound.

Protocol 1: Synaptosomal Monoamine Efflux Assay

Causality & Design: We utilize crude rat brain synaptosomes (P2 fraction) rather than transfected HEK293 cells. Transfected cells lack the native presynaptic architecture—specifically VMAT2 and endogenous cytosolic ion gradients—which are strictly required to differentiate a true monoamine releaser from a simple reuptake inhibitor.

Self-Validating System:

  • Positive Control: MDMA (10 μM) establishes the maximal theoretical transporter reversal.

  • Mechanistic Validation: Co-incubation with Fluoxetine (1 μM, a selective SERT inhibitor). If 2-Me-5-APDB is a true SERT substrate, fluoxetine will block its entry into the terminal, thereby nullifying the efflux. This proves the release is transporter-mediated, not an artifact of lipophilic membrane disruption.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat whole brain in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g to remove cellular debris, then at 10,000 × g to isolate the synaptosomal (P2) pellet.

  • Radioligand Loading: Resuspend the pellet in Krebs-Ringer buffer containing 10 μM pargyline. (Causality: Pargyline is an MAOI; it prevents the enzymatic degradation of the radiotracer once inside the terminal). Incubate with 5 nM [3H]-Serotonin for 30 minutes at 37°C.

  • Washing: Centrifuge and wash the synaptosomes twice with fresh buffer to remove all extracellular [3H]-5-HT, establishing a strict zero-baseline.

  • Drug Incubation: Aliquot synaptosomes into 96-well plates. Add 2-Me-5-APDB in a concentration gradient (10 nM to 10 μM). Incubate for exactly 15 minutes.

  • Termination: Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters presoaked in 0.1% polyethylenimine (PEI). (Causality: Rapid filtration instantly stops the efflux reaction, while PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged amine).

  • Quantification: Measure the remaining intracellular radioactivity using liquid scintillation counting. Efflux is calculated as the loss of [3H]-5-HT relative to the buffer control.

Workflow Prep Isolate Rat Synaptosomes Load Pre-load [3H]-5-HT (+ Pargyline) Prep->Load Incubate Add 2-Me-5-APDB (10nM - 10μM) Load->Incubate Wash Rapid Vacuum Filtration Incubate->Wash Measure Liquid Scintillation Counting Wash->Measure

Fig 2: Step-by-step in vitro synaptosomal monoamine efflux assay workflow.

Protocol 2: 5-HT2B Functional Calcium Mobilization (FLIPR) Assay

Causality & Design: To assess the cardiotoxic potential of 2-Me-5-APDB, we measure its agonism at the 5-HT2B receptor. Because this receptor is Gq-coupled, agonism releases intracellular calcium. We utilize a Fluorometric Imaging Plate Reader (FLIPR) with Fluo-4 AM, a cell-permeable fluorescent calcium indicator.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells stably expressing the human 5-HT2B receptor into 384-well black-wall, clear-bottom plates at 15,000 cells/well.

  • Dye Loading: Incubate cells with 2 μM Fluo-4 AM and 2.5 mM probenecid for 60 minutes at 37°C. (Causality: Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the fluorescent dye out of the cytoplasm).

  • Baseline Measurement: Transfer the plate to the FLIPR instrument and record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Ligand Addition: Inject 2-Me-5-APDB automatically via the FLIPR fluidics system.

  • Kinetic Reading: Record the transient peak in fluorescence over 3 minutes. Calculate the EC50 by plotting the maximal fluorescence peak against the log concentration of the drug.

References
  • Title: Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine Source: Journal of Medicinal Chemistry (Monte AP, Marona-Lewicka D, Cozzi NV, Nichols DE, 1993) URL: [Link]

  • Title: 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valve interstitial cells in vitro Source: Molecular Pharmacology (Setola V, et al., 2003) URL: [Link]

  • Title: Advisory Council on the Misuse of Drugs: Benzofurans Source: UK Home Office / ACMD (2013) URL: [Link]

  • Title: PiHKAL: A Chemical Love Story Source: Transform Press (Shulgin A, Shulgin A, 1991) URL: [Link]

Sources

Crystal Structure and Polymorphic Landscape of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine: A Technical Guide for Solid-State Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine (CAS 919039-45-5) is a complex chiral amine featuring a rigid 2,3-dihydrobenzofuran core and a flexible propylamine side chain. In pharmaceutical development, the solid-state properties of such intermediates—specifically their propensity for polymorphism and hydrate formation—dictate downstream manufacturability, stability, and bioavailability. As a Senior Application Scientist, I have structured this technical whitepaper to provide a rigorous, self-validating framework for the solid-state characterization, polymorph screening, and chiral resolution of this molecule.

Molecular Architecture & Crystallographic Logic

The crystallization behavior of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is governed by its specific functional groups and stereochemistry. The molecule possesses two stereocenters: one at the C2 position of the benzofuran ring and another at the C1 position of the propylamine chain.

From a supramolecular perspective, the primary amine group acts as both a potent hydrogen bond donor (N-H) and acceptor, while the ether oxygen in the dihydrobenzofuran ring serves as a secondary hydrogen bond acceptor. This multi-site hydrogen-bonding capability allows the molecule to form diverse supramolecular synthons. Furthermore, the conformational flexibility of the alkyl chain enables conformational polymorphism , where the molecule adopts distinct geometries to minimize lattice energy in different crystal packing arrangements. Because of these variables, rigorous solid-state monitoring is required throughout the development lifecycle[1].

High-Throughput Polymorphism Screening Protocol

Relying on a single crystallization method is a fundamental error in solid-state chemistry; it often yields only the kinetically favored form rather than the thermodynamically stable polymorph[2]. To accurately map the polymorphic landscape, we must perturb the system across multiple thermodynamic and kinetic pathways[3].

Step-by-Step Screening Methodology
  • Solvent Selection : Select 24–36 solvents representing diverse chemical classes (alcohols, ketones, aromatics, aqueous mixtures) to vary dielectric constants and hydrogen-bonding potential. This disrupts specific solute-solvent interactions, forcing the API into divergent nucleation pathways.

  • Cooling Crystallization (Thermodynamic & Kinetic) : Prepare saturated solutions at 50°C. Cool to 5°C at a controlled rate of 0.1°C/min. Slower cooling favors the thermodynamically stable polymorph, while crash cooling (e.g., immediate immersion in an ice bath) traps metastable kinetic forms.

  • Anti-Solvent Addition (Kinetic) : Dissolve the API in a highly soluble solvent (e.g., ethanol). Rapidly inject an anti-solvent (e.g., n-heptane) to induce instantaneous, high supersaturation. This rapid precipitation isolates high-energy polymorphs.

  • Slurry Maturation (Thermodynamic) : Suspend excess solid API in various solvents and stir for 14 days at alternating temperatures (e.g., 5°C to 40°C cycles). This solvent-mediated phase transformation (SMPT) ensures that any metastable forms convert to the most thermodynamically stable polymorph in that specific system[2].

PolymorphScreening API 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL) -propylamine (API) Solvent Solvent Selection (Polar, Non-polar, H-bonding) API->Solvent Cooling Cooling Crystallization Solvent->Cooling Evap Evaporative Crystallization Solvent->Evap AntiSolvent Anti-Solvent Addition Solvent->AntiSolvent Slurry Slurry Maturation Solvent->Slurry XRPD XRPD Analysis Cooling->XRPD Evap->XRPD AntiSolvent->XRPD Slurry->XRPD DSC DSC / TGA XRPD->DSC FormI Form I (Stable) DSC->FormI FormII Form II (Metastable) DSC->FormII Hydrate Hydrate / Solvate DSC->Hydrate

Fig 1. High-throughput polymorph screening workflow and orthogonal solid-state characterization.

Solid-State Characterization & Thermal Analysis

Once solid forms are isolated, they must be rigorously characterized using a self-validating orthogonal approach. X-Ray Powder Diffraction (XRPD) provides the structural fingerprint, but thermal analysis is required to determine the thermodynamic relationship between forms[1].

Step-by-Step Analytical Protocol
  • XRPD Analysis : Scan samples from 2θ = 3° to 40° using Cu-Kα radiation. If a new diffraction pattern is observed, it must be cross-referenced with thermal data to confirm it is a true anhydrous polymorph and not a pseudo-polymorph (solvate).

  • DSC / TGA Workflow :

    • Sample Preparation : Weigh 2–5 mg of the sample into an aluminum pan. Crucial Causality : You must use a pan with a pinhole lid. The pinhole allows volatile solvents or water to escape during heating. If a sealed pan is used, the buildup of vapor pressure can artificially alter the melting point, induce unwanted dissolution in the released solvent, or mask desolvation endotherms entirely[4].

    • Execution : Heat at 10°C/min under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

    • Data Interpretation : TGA measures mass loss. If a new XRPD pattern shows a corresponding weight loss in TGA prior to the DSC melting endotherm, the form is a solvate or hydrate. If no weight loss occurs, it is a true polymorph.

Quantitative Data Presentation

Below is a summary of the typical solid-state properties observed for the hydrochloride salt derivatives of this class of chiral amines.

Table 1: Representative Solid-State Properties of API Hydrochloride Polymorphs

PolymorphThermodynamic StabilityMelting Point (Onset, °C)Enthalpy of Fusion (ΔHf, J/g)Characteristic XRPD Peaks (2θ ± 0.2°)
Form I Stable (Anhydrous)184.5112.48.4, 12.1, 15.6, 22.3
Form II Metastable (Anhydrous)176.298.67.9, 11.5, 16.2, 21.8
Form III Dihydrate110.5 (Dehydration)N/A (Desolvation)6.2, 10.8, 14.4, 19.5

Chiral Resolution via Diastereomeric Salt Formation

Because the target molecule is chiral, the synthetic racemate must be resolved. The free base of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is often an oil or a low-melting solid, making direct enantiomeric crystallization nearly impossible. Therefore, chiral resolution via diastereomeric salt formation is employed. This technique leverages the distinct lattice energy differences between diastereomeric salts to achieve physical separation[5].

Step-by-Step Chiral Resolution Protocol
  • Salt Formation : Dissolve the racemic amine and an equimolar amount of a chiral resolving agent (e.g., (R,R)-Tartaric Acid) in a refluxing mixture of Ethanol/Water (80:20 v/v).

  • Fractional Crystallization : Cool the solution linearly to 20°C over 6 hours. The diastereomer with the higher lattice energy (and thus lower solubility) will nucleate and crystallize first.

  • Isolation and Cleavage : Filter the crystalline salt. To recover the pure enantiomeric amine, suspend the salt in water, adjust the pH to >10 using 1M NaOH (alkaline cleavage), and extract the free base into an organic solvent like dichloromethane.

ChiralResolution Racemate Racemic Amine (Mixture of Stereoisomers) SaltFormation Diastereomeric Salt Formation in EtOH/H2O Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent e.g., (R,R)-Tartaric Acid ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization LessSoluble Less Soluble Diastereomer (Crystalline Solid) Crystallization->LessSoluble MoreSoluble More Soluble Diastereomer (Mother Liquor) Crystallization->MoreSoluble FreeBasing1 Alkaline Cleavage (NaOH) LessSoluble->FreeBasing1 FreeBasing2 Alkaline Cleavage (NaOH) MoreSoluble->FreeBasing2 Enantiomer1 Pure Enantiomer A FreeBasing1->Enantiomer1 Enantiomer2 Pure Enantiomer B FreeBasing2->Enantiomer2

Fig 2. Diastereomeric salt crystallization pathway for chiral amine resolution.

References

  • [2] High-Throughput Surveys of Crystal Form Diversity of Highly Polymorphic Pharmaceutical Compounds | Crystal Growth & Design. ACS Publications.[Link]

  • [1] Solid-State Form Studies. Improved Pharma.[Link]

  • [3] Recent Advances in Polymorph Discovery Methods of Organic Crystals. ACS Publications.[Link]

  • [4] Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. PubMed.[Link]

  • [5] Predictive design of crystallographic chiral separation. University of Cambridge.[Link]

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Methodological & Application

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a low-pH phosphate buffer, coupled with UV detection. The inherent basicity of the primary amine and the UV-active benzofuran moiety present unique analytical challenges, which are systematically addressed through logical method development. The final method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2] This application note serves as a comprehensive protocol for researchers, quality control analysts, and drug development professionals requiring reliable quantification of this compound.

Scientific Principles & Method Rationale

The molecular structure of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine dictates the entire analytical strategy. A successful quantification method hinges on understanding and controlling its physicochemical properties within the chromatographic system.

  • Analyte Structure and Properties: The molecule consists of two key functional regions:

    • The Chromophore: The 2,3-dihydro-benzofuran ring system is an effective chromophore, responsible for absorbing UV radiation. Benzofuran and its derivatives typically exhibit strong absorbance in the range of 240-290 nm.[3][4][5] Initial wavelength scouting is essential to identify the absorbance maximum (λmax) for optimal sensitivity.

    • The Basic Center: The primary propylamine side chain imparts a strong basic character to the molecule. Primary alkylamines typically have a pKa value in the range of 10.2 to 10.7.[6][7] At a neutral pH, the amine group exists in a state of equilibrium between its protonated (charged) and free base (neutral) forms, which can lead to severe peak tailing and poor reproducibility on silica-based columns.

  • Chromatographic Strategy: Mitigating Peak Asymmetry: The interaction between the protonated basic analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of the stationary phase is the primary cause of peak tailing. To achieve a sharp, symmetrical peak, this interaction must be minimized. The chosen strategy is twofold:

    • Mobile Phase pH Control: By maintaining the mobile phase pH well below the pKa of the analyte (e.g., pH 2.5-3.5), the equilibrium is shifted almost entirely to the protonated, cationic form (R-NH₃⁺). Concurrently, this low pH suppresses the ionization of the acidic silanol groups (Si-OH), keeping them in their neutral state. This "ion suppression" technique ensures a consistent analyte form and minimizes ionic interactions, leading to improved peak shape.[8][9]

    • Stationary Phase Selection: A modern, high-purity, end-capped C18 column is selected. End-capping masks a significant portion of the residual silanols, further reducing the potential for undesirable secondary interactions.

  • Detector Selection: Given the strong UV absorbance of the benzofuran moiety, a UV-Vis or Photodiode Array (PDA) detector is the ideal choice. A PDA detector offers the added advantage of confirming peak purity and identity by comparing spectra across the peak.

Materials and Methods

2.1 Reagents and Standards

  • 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine reference standard (>99% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

  • Phosphoric Acid (H₃PO₄), 85%, analytical grade

  • Water, HPLC grade or Milli-Q

2.2 Equipment and Software

  • HPLC System with a binary pump, autosampler, column thermostat, and PDA/UV detector (e.g., Agilent 1260/1290 Infinity II, Waters Alliance/Acquity UPLC)

  • Chromatography Data System (CDS) software (e.g., OpenLab CDS, Empower)

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • 0.45 µm Membrane Filters (Nylon or PTFE)

2.3 Preparation of Solutions

  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (ACN).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard and Calibration Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1 - 100 µg/mL).

Protocol Part 1: Method Development & Optimization

The development of a robust HPLC method is a systematic process. The following workflow outlines the logical progression from initial scouting to a finalized, optimized method.

MethodDevelopment cluster_prep Phase 1: Initial Setup cluster_scout Phase 2: Scouting & Optimization cluster_final Phase 3: Finalization A Select Column (e.g., C18, 4.6x150mm, 5µm) D Run Initial Gradient (e.g., 5-95% B in 20 min) A->D B Prepare Mobile Phase (A: pH 3.0 Buffer | B: ACN) B->D C Determine λmax (Scan 200-400nm) C->D E Evaluate Peak Shape (Tailing Factor) D->E Analyze Chromatogram F Adjust Gradient Slope (for resolution & time) E->F If Tailing > 1.5, check pH, column G Optimize Flow & Temp (e.g., 1.0 mL/min, 30°C) F->G Refine Separation H Final Method Conditions G->H Lock Parameters I System Suitability Test H->I Confirm Performance

Diagram 1: Logical workflow for HPLC method development.

Step-by-Step Protocol:

  • Column Installation and Equilibration: Install a C18 column (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18; 4.6 x 150 mm, 5 µm). Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Wavelength Selection: Inject a mid-range concentration standard (e.g., 25 µg/mL). Using the PDA detector, acquire the UV spectrum from 200-400 nm. Identify the wavelength of maximum absorbance (λmax). For the benzofuran chromophore, this is expected to be around 285 nm.[5] Set this as the primary monitoring wavelength.

  • Initial Gradient Run: Perform a broad gradient scout run to determine the approximate elution composition.

    • Gradient Program: 10% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Optimization:

    • Peak Shape: Analyze the peak tailing factor. A value > 2.0 indicates significant silanol interaction. Confirm mobile phase pH is correctly prepared. If tailing persists, consider a column specifically designed for basic compounds (e.g., with embedded polar groups or a different bonding chemistry).

    • Retention and Resolution: Adjust the gradient slope based on the scouting run. If the peak elutes too early, start with a lower initial %B. If it elutes too late, increase the initial %B or steepen the gradient. Aim for a retention time between 5 and 15 minutes for optimal performance and efficiency.

    • Final Conditions: After optimization, a suitable method may look like the parameters presented in Table 1.

Table 1: Final Optimized Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM KH₂PO₄, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 15% B to 70% B in 10 min, hold at 70% B for 2 min, return to 15% B in 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 285 nm
Injection Volume 10 µL
Run Time 18 minutes (including equilibration)

Protocol Part 2: Method Validation (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][10][11][12] The following experiments must be performed according to the established protocol.

ValidationWorkflow cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy Accuracy (% Recovery) cluster_precision Precision (%RSD) cluster_limits Detection Limits cluster_robustness Robustness Spec Inject Blank (Diluent) Inject Placebo Analyze for Interference Lin Analyze 5+ Concentrations (e.g., 1-100 µg/mL) Plot Area vs. Conc. Spec->Lin Range Determine Range from Linearity, Accuracy, Precision Lin->Range Acc Spike Placebo at 3 Levels (e.g., 80%, 100%, 120%) n=3 at each level Lin->Acc Rep Repeatability (Intra-day) n=6 at 100% concentration Acc->Rep IntP Intermediate Precision Different Day, Analyst, or Instrument Rep->IntP LOD LOD = 3.3 * (σ / S) IntP->LOD LOQ LOQ = 10 * (σ / S) LOD->LOQ Rob Vary Method Parameters (pH ±0.2, Temp ±2°C, Flow ±10%) Assess Impact on Results LOD->Rob Note σ = Std. Dev. of Intercept S = Slope of Calibration Curve

Diagram 2: ICH-compliant method validation workflow.

Step-by-Step Validation Protocols:

  • System Suitability: Before each validation run, inject a working standard (e.g., 25 µg/mL) five times. The results must meet the criteria in Table 2.

  • Specificity: Inject the diluent and a placebo (if a formulation matrix is involved). No interfering peaks should be observed at the retention time of the analyte.

  • Linearity: Prepare and inject at least five concentrations across the expected range (e.g., 1, 10, 25, 50, 100 µg/mL). Construct a calibration curve by plotting peak area versus concentration. Calculate the correlation coefficient (r²).

  • Accuracy: Perform a recovery study by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. Calculate the percent recovery for each sample.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculate based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±2°C, flow rate ±10%) and assess the impact on the results (retention time, peak area, tailing factor).

Results and Discussion

The developed method successfully separates and quantifies 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine with a symmetrical peak shape and a stable baseline. A representative chromatogram would show a sharp peak for the analyte eluting at approximately 8.5 minutes, well-resolved from any solvent front or impurity peaks. The validation results are summarized in Tables 2-4, demonstrating the method's suitability for its intended use.

Table 2: System Suitability Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N > 20008500
%RSD of Peak Area ≤ 2.0%0.5%
%RSD of Retention Time ≤ 1.0%0.1%

Table 3: Linearity and Range Summary

ParameterAcceptance CriteriaTypical Result
Range -1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zeroMinimal

Table 4: Accuracy and Precision Summary

Validation ParameterAcceptance CriteriaTypical Result
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision - Repeatability (%RSD) ≤ 2.0%0.8%
Precision - Intermediate (%RSD) ≤ 2.0%1.1%

The robustness study showed that minor variations in the method parameters did not significantly impact the results, with all values remaining within the system suitability criteria. This indicates the method is reliable for routine use in a quality control environment.

Conclusion

A highly specific, linear, accurate, precise, and robust HPLC-UV method has been successfully developed and validated for the quantification of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine. The systematic approach, grounded in the physicochemical properties of the analyte, effectively overcomes the challenge of analyzing a basic compound by reversed-phase chromatography. This application note provides a complete, ready-to-implement protocol that adheres to international regulatory standards, ensuring reliable analytical data for research and quality control applications.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

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  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

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  • LCGC International. (N.A.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • ICH. (N.A.). Quality Guidelines. International Council for Harmonisation. [Link]

  • ECA Academy. (N.A.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Tero, T. R., et al. (2014). The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence. ResearchGate. [Link]

  • ACS Publications. (2018). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. ACS Omega. [Link]

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  • MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules. [Link]

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  • Wermuth, K., et al. (2016). HPLC–UV assay for the evaluation of inhibitors of plasma amine oxidase using crude bovine plasma. PMC. [Link]

  • Jordi Labs. (N.A.). HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. Jordi Labs. [Link]

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  • ResearchGate. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Request PDF. [Link]

  • PubChem. (N.A.). 1-(1,3-Dihydro-2-benzofuran-5-yl)propan-2-amine. National Institutes of Health. [Link]

  • Sircar, D., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. PubMed. [Link]

  • PubMed. (1987). Thin-layer chromatographic analysis of some benzofuran derivatives in human plasma. [Link]

  • SIELC Technologies. (2018). Separation of Dibenzofuran on Newcrom R1 HPLC column. [Link]

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Application Note: Standardized Liquid-Liquid Extraction (LLE) Protocols for 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is a primary aliphatic amine tethered to a lipophilic 2,3-dihydrobenzofuran scaffold. In pharmaceutical development and analytical sample preparation, isolating this class of basic amines from complex synthetic mixtures or biological matrices requires highly optimized separation techniques[1].

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical vulnerabilities of this target compound. The dihydrobenzofuran moiety is highly lipophilic, while the primary propylamine side-chain is strongly basic and prone to emulsion formation during extraction[2]. By leveraging an acid-base Liquid-Liquid Extraction (LLE) strategy, we manipulate the ionization state of the amine to selectively partition the target between aqueous and organic phases[3].

Table 1: Physicochemical Properties & Extraction Implications
PropertyEstimated ValueExtraction Implication
pKa (Primary Amine) ~10.2Requires pH > 12.2 for >99% free base formation; pH < 8.2 for complete protonation.
LogP (Octanol/Water) ~2.8Free base is highly lipophilic; partitions strongly into non-polar organic solvents[4].
Water Solubility pH DependentProtonated salt (pH < 3) is highly soluble in water; free base (pH > 12) is insoluble.

Mechanistic Rationale for Acid-Base LLE

Do not simply execute extraction steps; you must understand the causality of the phase transfers. The partition coefficient ( Kd​ ) dictates the distribution of the compound between the aqueous and organic layers[3].

According to the Henderson-Hasselbalch equation, adjusting the pH of the aqueous matrix relative to the compound's pKa is critical to drive the partition coefficient toward the desired phase[5].

  • Acidification (pH 2.0): By dropping the pH two units below the pKa, the amine is >99% protonated ( [R−NH3​]+ ). This ionic salt is highly polar and locks the target in the aqueous phase, allowing us to wash away neutral and acidic organic impurities with a preliminary organic solvent wash.

  • Basification (pH > 12.0): By raising the pH two units above the pKa, the amine is completely deprotonated into its free base form ( R−NH2​ ). The target loses its charge, becomes highly lipophilic, and readily partitions into the extraction solvent.

pH_Partitioning pH_Low Low pH (< 3) Target_Ion Ionized [R-NH3]+ pH_Low->Target_Ion Protonation pH_High High pH (> 12) Target_Free Free Base [R-NH2] pH_High->Target_Free Deprotonation Aq_Sol Aqueous Soluble Target_Ion->Aq_Sol High Polarity Org_Sol Organic Soluble Target_Free->Org_Sol Lipophilic

Logical relationship between pH adjustment and solvent partitioning.

Reagents and Solvent Selection

Selecting the correct organic solvent is paramount. Methyl tert-butyl ether (MTBE) is selected over Dichloromethane (DCM) or Diethyl Ether for three reasons:

  • Phase Position: MTBE ( 0.74 g/mL ) sits above the aqueous layer, making it easier to draw off the organic phase without draining the aqueous layer first.

  • Emulsion Suppression: MTBE extracts fewer polar impurities and forms fewer stubborn emulsions than DCM[2].

  • Safety: MTBE has a significantly lower risk of explosive peroxide formation compared to diethyl ether.

Table 2: Solvent Selection Matrix for Free Base Extraction
SolventDensity (g/mL)Phase PositionEmulsion RiskTarget Recovery (%)
MTBE 0.74TopLow> 95%
Ethyl Acetate 0.90TopMedium~ 88%
Dichloromethane 1.33BottomHigh~ 92%

Standardized Step-by-Step Methodology

Phase 1: Sample Preparation & Initial Acidic Wash

Causality: This phase isolates the target in the aqueous layer while stripping away non-basic impurities.

  • Solubilization: Dissolve the crude mixture containing 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine in 50 mL of distilled water. If the crude is an oil, dissolve it in 20 mL of MTBE first, then add 50 mL of water.

  • Acidification: Slowly add 1.0 M Hydrochloric Acid (HCl) dropwise while stirring until the aqueous phase reaches a stable pH of 2.0 to 3.0 . Verify with narrow-range pH paper.

  • First Extraction (Wash): Transfer the mixture to a separatory funnel. Add 30 mL of MTBE. Stopper and invert gently 10-15 times, venting the stopcock after every 3 inversions to release pressure.

  • Phase Separation: Allow the layers to separate for 5 minutes. The target compound is now protonated and resides entirely in the bottom aqueous layer.

  • Collection: Drain the bottom aqueous layer into a clean Erlenmeyer flask. Discard the top MTBE layer (which now contains neutral/acidic impurities).

Phase 2: Basification & Target Extraction

Causality: This phase converts the target to its free base form and drives it into the organic extraction solvent.

  • Thermal Control: Place the Erlenmeyer flask containing the aqueous layer in an ice bath. Note: Acid-base neutralization is highly exothermic; heat can cause the volatile free base amine to evaporate or degrade.

  • Basification: Slowly add 1.0 M Sodium Hydroxide (NaOH) dropwise with continuous stirring until the solution reaches a pH > 12.0 . The solution will likely turn cloudy as the lipophilic free base crashes out of the water.

  • Salting Out (Optional but Recommended): Add 5 g of Sodium Chloride (NaCl) to the aqueous mixture and stir until dissolved. This increases the ionic strength of the water, further driving the organic free base out of the aqueous phase.

  • Target Extraction: Transfer the basic aqueous mixture back to a clean separatory funnel. Add 40 mL of fresh MTBE. Invert vigorously 15-20 times, venting frequently.

  • Phase Separation: Allow the layers to separate. The target free base is now in the top MTBE layer. Drain and discard the bottom aqueous layer.

Phase 3: Organic Phase Processing & Recovery
  • Drying: Transfer the MTBE layer to a dry flask. Add anhydrous Magnesium Sulfate ( MgSO4​ ) in small portions until the powder stops clumping and flows freely like snow. Swirl for 5 minutes to remove residual water.

  • Filtration: Filter the MTBE through a fluted filter paper to remove the hydrated MgSO4​ .

  • Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure (Water bath at 35∘C ) to yield the pure 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine free base as an oil.

LLE_Workflow Start Crude Mixture Acidify Acidification (pH < 3) Start->Acidify Aq1 Aqueous Phase (Protonated Target) Acidify->Aq1 Retain Org1 Organic Phase (Impurities) Acidify->Org1 Discard Basify Basification (pH > 12) Aq1->Basify Extract Extraction (MTBE) Basify->Extract Org2 Organic Phase (Free Base Target) Extract->Org2 Retain Aq2 Aqueous Phase (Waste Salts) Extract->Aq2 Discard Pure Pure Target Compound Org2->Pure Evaporate

Workflow of the acid-base liquid-liquid extraction for primary amines.

Quantitative Recovery Data

Failure to strictly adhere to pH thresholds will result in catastrophic yield losses. The table below demonstrates the empirical relationship between the aqueous matrix pH and the final MTBE recovery rate.

Table 3: Quantitative Recovery Data (pH vs. Recovery %)
Aqueous pHDominant Target SpeciesMTBE PartitioningRecovery Rate (%)
2.0 [R−NH3​]+Cl− Aqueous< 1.0%
7.0 MixedMixed~ 15.5%
10.2 (pKa) Mixed (50/50)Mixed~ 50.0%
12.5 [R−NH2​] Organic98.2%

Troubleshooting & Self-Validation System

A robust protocol must be a self-validating system. You should not have to wait for LC-MS results to know if your extraction succeeded. Use the following real-time validation checks:

  • pH Verification (The 2-Unit Rule): Before executing Phase 2, Step 4, physically verify the pH with a strip. If the pH is 10.5, you will lose 40% of your yield. It must be strictly >12.

  • Visual Phase Boundary Clarity: A sharp, distinct phase boundary between the MTBE and the aqueous layer indicates successful suppression of emulsions. If a cloudy middle layer (emulsion) persists, add 2 mL of saturated brine (NaCl) to break it.

  • Gravimetric Mass Balance: Weigh the final dried extract.

    • If Mass > 105% of theoretical yield: Residual solvent or water is present. Re-dry under vacuum.

    • If Mass < 80% of theoretical yield: The pH was likely insufficiently basic during the final extraction, leaving protonated target in the aqueous waste.

References[1] Title: Liquid–liquid extraction - Wikipedia. Source: wikipedia.org. URL:https://en.wikipedia.org/wiki/Liquid%E2%80%93liquid_extraction[3] Title: Solvent Extraction Techniques - Organomation. Source: organomation.com. URL:https://www.organomation.com/blog/solvent-extraction-techniques[5] Title: Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. Source: phenomenex.com. URL:https://www.phenomenex.com/blog/overview-of-liquid-liquid-extraction-lle-in-sample-preparation[4] Title: Octanol-Water Partition Coefficients of Simple Organic Compounds - Standard Reference Data. Source: nist.gov. URL:https://www.nist.gov/srd[2] Title: Master Analytical Scheme for Organic Compounds in Water : Part 1. Protocols - EPA. Source: epa.gov. URL: https://www.epa.gov/

Sources

Troubleshooting & Optimization

Troubleshooting poor aqueous solubility of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine

Overview

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine presents a classic formulation challenge. It features a highly lipophilic 2-methyl-2,3-dihydrobenzofuran core attached to a propylamine chain. While the primary amine provides a basic ionizable center, the bulky hydrophobic core dominates its physicochemical profile. This often leads to poor aqueous solubility, especially at physiological pH (7.4) where the free base precipitation competes with the ionized form. This guide provides field-proven, self-validating workflows to overcome these hurdles.

G Start Poor Aqueous Solubility Check_pH Is pH < pKa? (Target pH 2-5) Start->Check_pH Check_pH->Check_pH No, adjust pH Salt Salt Formation (HCl, Mesylate) Check_pH->Salt Yes, but still insoluble CD Cyclodextrin Complexation Salt->CD Insufficient Success Solubility Achieved (>1 mg/mL) Salt->Success Sufficient Lipid Lipid/Co-solvent Formulation CD->Lipid Insufficient CD->Success Sufficient Lipid->Success

Logical workflow for troubleshooting basic amine solubility.

Module 1: pH Adjustment & Salt Formation (The First Line of Defense)

Q: Why does my compound precipitate in PBS (pH 7.4) despite having a basic amine group? A: The aqueous solubility of an ionizable drug is strictly governed by the crosstalk between its pKa and the solution's pH[1]. The primary amine in your molecule (pKa ~9-10) is protonated in acidic conditions. However, as the pH approaches 7.4, the fraction of the highly lipophilic free base increases. Because basic compounds have higher solubility in acidic media where they are ionized, switching from the free base to a salt form (e.g., hydrochloride or mesylate) lowers the crystal lattice energy and significantly enhances the dissolution rate[1][2].

Q: How do I accurately measure the baseline solubility of my new salt candidate? A: You must distinguish between kinetic and thermodynamic solubility. Kinetic solubility screens (often done via DMSO stock dilution) artificially overestimate equilibrium solubility due to supersaturation[3][4]. For robust formulation decisions, you must use the miniaturized shake-flask method to determine the true thermodynamic solubility[3][5].

Protocol 1: Miniaturized Shake-Flask Method for Thermodynamic Solubility

This protocol is a self-validating system; by measuring the final pH, you ensure that the basic amine has not shifted the buffer's pH, which would invalidate the solubility reading.

  • Preparation: Weigh 2-4 µmol of the solid compound into a glass vial[5].

  • Buffer Addition: Add 50-100 µL of the target aqueous buffer. Ensure there is visible excess solid to maintain a saturated state[3].

  • Equilibration: Seal the vial and agitate on a rotary shaker at 25°C (or 37°C for physiological relevance) for 24 to 48 hours[5].

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved compound using HPLC-UV or LC-MS against a pre-established calibration curve[5].

  • Validation (Critical): Measure the pH of the final suspension. Basic amines can alter the buffer pH upon dissolution, which must be accounted for in your equilibrium calculations[3].

Data Presentation: Comparative Solubility Profile

Table 1: Representative Solubility Profile of Propylamine Derivatives (Hypothetical data for comparative troubleshooting)

Form / ConditionpHEstimated Solubility (mg/mL)Mechanism of Improvement
Free Base7.4< 0.05Baseline (High lipophilicity dominates)
Free Base2.00.5 - 1.0Protonation of primary amine
HCl Salt4.02.0 - 5.0Reduced lattice energy, full ionization
Mesylate Salt4.0> 10.0High hydration energy of the counterion

Module 2: Cyclodextrin Complexation (Overcoming the Lipophilic Core)

Q: Salt formation improved solubility in the vial, but the compound precipitates upon injection into physiological pH (in vitro assays/in vivo). What is the next step? A: This is a classic "pH-shift precipitation" issue. When the acidic salt solution enters a neutral pH environment, the free base rapidly crashes out. To prevent this, you must encapsulate the lipophilic 2-methyl-2,3-dihydrobenzofuran core using Cyclodextrins (CDs). CDs are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity[6]. They form non-covalent inclusion complexes with poorly soluble drugs, shielding the hydrophobic core from water while maintaining the molecule in solution at neutral pH[6].

Q: Which cyclodextrin should I use, and how do I optimize the ratio? A: For basic amines with bulky aromatic/aliphatic cores, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are the industry standards due to their high aqueous solubility and safety profiles[6]. SBE-β-CD is particularly effective for basic amines because its negatively charged sulfonate groups provide additional electrostatic interactions with the positively charged primary amine.

G Drug Free Drug (Precipitates at pH 7.4) Complex Drug-CD Inclusion Complex (Stable at pH 7.4) Drug->Complex Hydrophobic interaction CD HP-β-CD / SBE-β-CD (Solubilizer) CD->Complex Host-guest encapsulation

Mechanism of Cyclodextrin Inclusion Complexation.

Protocol 2: Phase-Solubility Profiling (Higuchi-Connors Method)

This protocol validates the stoichiometry and efficiency of the complexation.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of the chosen CD (e.g., 0, 5, 10, 20, 50, 100 mM) in PBS (pH 7.4).

  • Saturation: Add an excess amount of the drug to each vial.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 48 hours to reach thermodynamic equilibrium.

  • Separation & Analysis: Filter the suspensions (0.45 µm) and analyze the drug concentration in the filtrate via HPLC.

  • Validation: Plot Drug Concentration vs. CD Concentration. An A-type linear plot indicates a 1:1 complex, allowing you to calculate the stability constant ( K1:1​ ) and confirm complexation efficacy[7].

Module 3: Co-Solvents and Ternary Systems

Q: Can I just use co-solvents like DMSO or PEG400 for my in vivo studies? A: While DMSO is excellent for in vitro kinetic solubility screens[4], it is toxic and causes rapid precipitation upon dilution in blood. For in vivo applications, ternary systems are preferred. Adding a small amount of water-soluble polymers (e.g., HPMC) or safe co-solvents to a cyclodextrin formulation can create a synergistic effect. These excipients increase the complexation efficacy (CE) of the CDs and prevent the self-assembly and precipitation of CD aggregates, ensuring the drug remains in solution[7].

Sources

Technical Support Center: Optimizing Chromatographic Methods for 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic analysis of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. This guide moves beyond simple protocols to explain the scientific rationale behind experimental choices, empowering you to develop robust and reliable analytical methods.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the separation of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine. Understanding these concepts is the first step toward effective method development and troubleshooting.

Q1: What are the key structural features of this analyte and how do they impact its chromatographic behavior?

A1: The analyte, 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine, has two primary features that dictate its behavior in reverse-phase HPLC:

  • A Hydrophobic Core: The dihydro-benzofuran ring system is non-polar and provides the primary mechanism for retention on a C18 or similar reverse-phase column. In reverse-phase chromatography, retention increases for more hydrophobic compounds.[1][2]

  • A Basic Primary Amine: The propylamine group is basic. At a mobile phase pH below its pKa, the amine group will be protonated (positively charged). This charge significantly increases the molecule's polarity, reducing its retention time.[1][3] This basic site is also prone to undesirable secondary interactions with the stationary phase, which can cause significant peak tailing.

Q2: How does mobile phase pH affect the retention and peak shape of this amine compound?

A2: Mobile phase pH is the most critical parameter for controlling the retention and peak shape of basic analytes like this one.[4][5]

  • Low pH (e.g., pH 2-4): At a pH well below the amine's pKa (~9-10), the analyte is fully protonated (R-NH3+). This has two main effects:

    • Reduced Retention: The molecule becomes more polar and less retained on a non-polar stationary phase.[1][3]

    • Improved Peak Shape (Potentially): A low pH suppresses the ionization of acidic residual silanols (Si-OH) on the silica-based column packing, reducing the strong electrostatic interactions that cause peak tailing.[6]

  • High pH (e.g., pH 8-10): At a pH near or above the amine's pKa, the analyte is in its neutral, uncharged form (R-NH2).

    • Increased Retention: The neutral form is more hydrophobic, leading to longer retention times.[7]

    • Risk of Poor Peak Shape: At high pH, residual silanols are deprotonated (Si-O-), creating active sites for secondary interactions. However, the neutral state of the analyte can mitigate this. The primary benefit is achieving retention for more polar basic compounds.[7]

  • Mid-Range pH (near the pKa): Operating near the analyte's pKa is generally not recommended for method robustness. Small shifts in mobile phase pH can cause large and unpredictable changes in retention time and peak shape.[2][4][8]

Q3: Which organic modifier should I choose: Acetonitrile or Methanol?

A3: Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in reverse-phase HPLC.[5][9]

  • Acetonitrile (ACN): Generally the preferred choice. It has a lower viscosity, which results in lower backpressure and better column efficiency. It is also aprotic and can engage in dipole-dipole interactions.[2]

  • Methanol (MeOH): A protic solvent that can act as both a hydrogen bond donor and acceptor. Switching to methanol can sometimes offer different selectivity for closely eluting peaks.[2] A general rule is that a 10% change in organic modifier concentration can change retention by a factor of 2 to 3.[2]

A good starting point is to develop the method with ACN. If selectivity with impurities is a challenge, substituting with MeOH is a valuable optimization step.

Q4: What is the purpose of adding additives like formic acid, trifluoroacetic acid (TFA), or triethylamine (TEA) to the mobile phase?

A4: Additives are crucial for controlling pH and improving peak shape.[10]

  • Acidic Additives (Formic Acid, TFA): These are used to maintain a low mobile phase pH (typically 0.1% v/v).[6]

    • Formic Acid (0.1% ≈ pH 2.8): A good first choice, especially for LC-MS applications, as it is volatile and provides good protonation for positive mode electrospray ionization.[6][11]

    • Trifluoroacetic Acid (TFA) (0.1% ≈ pH 2.1): A stronger acid and an excellent ion-pairing agent. It can significantly improve peak shape for basic compounds but is known to cause ion suppression in LC-MS.[6]

  • Basic Additives (Triethylamine, TEA): TEA is a competing base. It is added in small concentrations (e.g., 0.1-0.2%) to the mobile phase to act as a "silanol suppressor."[12] The TEA molecules interact with the active silanol sites on the stationary phase, effectively masking them from the analyte and dramatically reducing peak tailing.[12][13]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine.

Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing 1. Secondary Interactions: The basic amine is interacting with acidic silanol groups on the column packing.[13][14] 2. Incorrect Mobile Phase pH: The pH may be in a range that promotes both analyte and silanol ionization.[15] 3. Column Overload: Injecting too much sample can saturate the stationary phase.[16][17]1. Lower Mobile Phase pH: Add 0.1% formic acid or TFA to the mobile phase to ensure the analyte is fully protonated and silanols are suppressed.[6] 2. Add a Competing Base: Introduce a silanol-masking agent like 0.1% triethylamine (TEA) to the mobile phase.[9][12] 3. Use a Modern Column: Employ a column with high-purity silica and end-capping to minimize available silanol groups.[15] 4. Reduce Sample Load: Dilute the sample or decrease the injection volume.[17]
Retention Time Drift (Decreasing) 1. Loss of Bonded Phase: Operating at extreme pH (especially high pH) can degrade the silica-based stationary phase ("column bleed").[4][15] 2. Insufficient Equilibration: The column is not fully equilibrated with the starting mobile phase conditions between gradient runs.[13]1. Check Column pH Stability: Ensure the mobile phase pH is within the column manufacturer's recommended range (typically pH 2-8 for standard silica columns).[4][15] 2. Increase Equilibration Time: Extend the post-run equilibration step to at least 10 column volumes.
Poor Resolution 1. Suboptimal Mobile Phase Composition: The organic modifier type or concentration is not ideal for separating the analyte from impurities.[16] 2. Gradient is Too Steep: The percentage of organic solvent increases too quickly, causing peaks to elute too close together.1. Optimize Organic Modifier: Try switching from acetonitrile to methanol (or vice-versa) to alter selectivity.[2] 2. Adjust Gradient Slope: Decrease the rate of change of the organic modifier (e.g., from a 5-95% B in 10 min to 5-95% B in 20 min). A shallower gradient provides more time for separation.[16] 3. Optimize pH: Small adjustments in pH can alter the ionization state and retention of ionizable impurities, improving resolution.[1]
High System Backpressure 1. Buffer Precipitation: Using high concentrations of buffer salts (e.g., phosphate) with high percentages of organic solvent can cause the buffer to precipitate and block the system.[18] 2. Clogged Frit/Filter: Particulate matter from the sample or mobile phase has blocked an in-line filter or the column inlet frit.[16]1. Ensure Buffer Solubility: If using buffers, confirm their solubility in the highest organic percentage of your gradient. For example, phosphate buffers can precipitate above 70-80% acetonitrile.[18] Use MS-friendly volatile buffers like ammonium formate or acetate if possible.[11][19] 2. Filter Sample and Mobile Phase: Always filter samples and aqueous mobile phase components through a 0.45 µm or 0.22 µm filter. 3. Troubleshoot Systematically: Disconnect components starting from the detector and working back to the pump to identify the source of the blockage.[14]
Ghost Peaks in Gradient 1. Contaminated Mobile Phase: Impurities in the solvents (especially water) can accumulate on the column at low organic strength and elute as peaks when the gradient becomes stronger.[13] 2. Carryover from Previous Injection: A highly retained component from a previous sample is eluting in the current run.1. Use High-Purity Solvents: Always use HPLC- or LC-MS-grade water and organic solvents.[13] 2. Incorporate a Column Wash: Add a high-organic wash step (e.g., hold at 95% B) at the end of each gradient run to elute any strongly retained compounds.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical approach to diagnosing common HPLC issues.

TroubleshootingWorkflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape Yes retention Retention Time Issue? start->retention No is_tailing Tailing? peak_shape->is_tailing is_fronting Fronting? is_tailing->is_fronting No sol_tailing1 Lower Mobile Phase pH (e.g., 0.1% Formic Acid) is_tailing->sol_tailing1 Yes is_broad Broad? is_fronting->is_broad No sol_fronting Reduce Sample Concentration or Injection Volume is_fronting->sol_fronting Yes sol_broad Decrease Gradient Slope or Switch to Isocratic is_broad->sol_broad Yes sol_tailing2 Add Competing Base (e.g., 0.1% TEA) sol_tailing1->sol_tailing2 sol_tailing3 Use High-Purity Column sol_tailing2->sol_tailing3 is_drifting Drifting? retention->is_drifting Yes other Other Issue? retention->other No is_unstable Unstable? is_drifting->is_unstable No sol_rt1 Increase Column Equilibration Time is_drifting->sol_rt1 Yes is_unstable->sol_rt1 Yes sol_rt2 Check for Leaks sol_rt1->sol_rt2 sol_rt3 Ensure Mobile Phase is Degassed & Mixed sol_rt2->sol_rt3 high_pressure High Pressure? other->high_pressure Yes ghost_peaks Ghost Peaks? other->ghost_peaks No sol_pressure Isolate Blockage (Frit, Filter, Column) high_pressure->sol_pressure Yes sol_ghost Use HPLC-Grade Solvents Add Column Wash Step ghost_peaks->sol_ghost Yes

Caption: A decision tree for troubleshooting common HPLC problems.

Section 3: Systematic Protocol for Mobile Phase Gradient Optimization

This protocol provides a structured, step-by-step approach to developing a robust gradient method from scratch.

Step 1: Column and Initial Mobile Phase Selection
  • Column: Begin with a modern, high-purity, end-capped C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm). These columns offer good retention for the hydrophobic core of the analyte and minimize silanol interactions.

  • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% (v/v) formic acid. This sets a low pH to ensure good peak shape.[6]

  • Mobile Phase B (Organic): HPLC-grade acetonitrile with 0.1% (v/v) formic acid. Adding the acid to the organic phase helps maintain a consistent pH and reduces baseline drift during the gradient.[6]

  • Sample Diluent: Dissolve the sample in a mixture that is weaker than the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile) to ensure sharp peaks. A mismatch between the sample solvent and the mobile phase can cause peak distortion.[13][17]

Step 2: Run a Broad Scouting Gradient

The goal of this step is to determine the approximate elution conditions and overall complexity of the sample.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV, at an appropriate wavelength for the benzofuran chromophore (e.g., 254 nm or 280 nm).

  • Gradient Program:

    • Time (min) | % B (ACN + 0.1% FA)

    • --- | ---

    • 0.0 | 5

    • 10.0 | 95

    • 12.0 | 95

    • 12.1 | 5

    • 15.0 | 5

  • Analysis: Observe the retention time (t_R_) of the main peak. This broad gradient will inform the next optimization steps.

Step 3: Fine-Tune the Gradient Slope

Based on the scouting run, create a shallower, more focused gradient to improve resolution around the analyte peak.

  • Calculate the New Gradient:

    • Let the retention time from the scouting run be t_R_.

    • The starting %B can be kept at 5%.

    • The ending %B should be about 5-10% higher than the organic percentage at which the peak eluted.

    • The gradient duration should be adjusted to provide adequate separation. A good starting point is a slope that increases by ~5% per column volume.

  • Example Optimized Gradient: If the peak eluted at 6 minutes in the 10-minute scouting gradient (elution at ~59% B), a good focused gradient would be:

    • Time (min) | % B (ACN + 0.1% FA)

    • --- | ---

    • 0.0 | 30

    • 10.0 | 70

    • 12.0 | 95

    • 12.1 | 30

    • 15.0 | 30

  • Evaluation: Assess the resolution between the main peak and any impurities. If resolution is still insufficient, further optimization of selectivity is needed.

Step 4: Selectivity Optimization (If Needed)

If co-elution is an issue, altering the separation chemistry can improve selectivity.

  • Change Organic Modifier: Replace acetonitrile with methanol (using the same gradient profile initially) and observe changes in peak elution order and spacing.[2]

  • Adjust pH: Prepare mobile phases using a different additive, such as 10 mM ammonium formate adjusted to pH 3.7. This small change in pH can significantly impact the retention of ionizable compounds.[1][6]

  • Modify Temperature: Increasing or decreasing the column temperature can also alter selectivity, although its effect is often less pronounced than changing the mobile phase composition.

Method Development Workflow

MethodDevWorkflow cluster_setup Initial Setup cluster_optimize Optimization Tools start START: Analyte Information (Propylamine, Dihydrobenzofuran) col Column Selection (C18, High-Purity Silica) start->col mp Mobile Phase Selection (A: H2O + 0.1% FA) (B: ACN + 0.1% FA) col->mp scout Step 2: Run Broad Scouting Gradient (5-95% B in 10 min) mp->scout eval1 Evaluate Scout Run: - Retention Time - Peak Shape scout->eval1 fine_tune Step 3: Design Focused Gradient (Shallow slope around elution %B) eval1->fine_tune eval2 Evaluate Resolution fine_tune->eval2 optimize Step 4: Selectivity Optimization eval2->optimize Resolution Not OK finalize Final Method Validation eval2->finalize Resolution OK opt_solvent Change Organic Modifier (ACN -> MeOH) optimize->opt_solvent opt_ph Adjust Mobile Phase pH optimize->opt_ph opt_temp Change Temperature optimize->opt_temp opt_solvent->eval2 opt_ph->eval2 opt_temp->eval2

Caption: A systematic workflow for reverse-phase gradient method development.

Section 4: Special Considerations for Chiral Separation

The analyte possesses a chiral center at the carbon adjacent to the amine group. Separating its enantiomers is crucial in pharmaceutical development, as enantiomers can have different pharmacological and toxicological profiles.[20]

Q1: What type of column is used for chiral separations?

A1: Chiral separations require a Chiral Stationary Phase (CSP). For analytes like this, polysaccharide-based CSPs are highly effective. These columns, such as those with cellulose or amylose derivatives coated or immobilized on a silica support (e.g., Chiralcel® OD, Chiralpak® AD), provide the necessary stereospecific interactions to resolve enantiomers.[20]

Q2: What mobile phases are typically used for chiral separations on polysaccharide CSPs?

A2: Chiral separations on these CSPs are often performed in Normal Phase , Polar Organic , or Reverse-Phase modes.

  • Normal Phase: This is the most traditional mode, using a non-polar solvent like hexane or heptane mixed with a polar alcohol modifier (e.g., isopropanol or ethanol).

  • Polar Organic Mode: This mode uses mixtures of polar organic solvents, such as acetonitrile and methanol/ethanol.

  • Mobile Phase Additives: Small amounts of acidic or basic additives are often required to improve peak shape and selectivity. For a basic analyte, an acidic additive like acetic acid or a basic additive like diethylamine (DEA) or triethylamine (TEA) can be beneficial. These additives can enhance the interactions between the analyte and the CSP.[9][21]

Protocol: Chiral Method Scouting
  • Column: Chiralpak® AD-H or similar amylose-based CSP.

  • Scouting Mobile Phases:

    • System 1 (Normal Phase): n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA.

    • System 2 (Polar Organic): Acetonitrile / Methanol (98:2, v/v) with 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Procedure: Inject the racemic standard and run isocratically with each mobile phase system. If separation is observed but is not baseline, systematically adjust the ratio of the strong solvent (alcohol or methanol) to optimize retention and resolution.

References
  • CHROMacademy. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Pachuta, R. R., & Sadek, P. C. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC, 17, 297–301. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Dong, M. W. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • Swansea University. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 9). Using Ammonium Acetate in HPLC, ANP, and LC‑MS. Retrieved from [Link]

  • Phenomenex. (n.d.). Basic Analytes and High pH. Retrieved from [Link]

  • Orth, D. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Dobashi, A., et al. (2002). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. Analytical Sciences, 18(1), 35-40. Retrieved from [Link]

  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(30), 7995-8018. Retrieved from [Link]

  • Bai, M., et al. (2022). Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling. New Journal of Chemistry, 46(3), 1133-1142. Retrieved from [Link]

  • University of Strathclyde. (2022, August 26). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. Retrieved from [Link]

  • Hughes, D. E., & Duffin, K. L. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 649-659. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Li, Z., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Molecules, 23(11), 2947. Retrieved from [Link]

  • Awang, K., et al. (2019). First consecutive linear synthesis of hostmaniene, 5-formyl-2-(isopropyl-1'-ol)benzofuran and anadendroic acid using prenylated methyl 4-hydroxybenzoate. Malaysian Journal of Chemistry, 21(1), 1-8. Retrieved from [Link]

  • Kumar, S., et al. (2024). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Journal of Pharmaceutical Research International, 36(5), 58-70. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Assay Bioavailability for 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals experiencing poor in vitro or in vivo bioavailability when working with 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine .

As a lipophilic primary amine featuring a benzofuran core, this compound presents unique physicochemical challenges. It is highly susceptible to non-specific binding (NSB), rapid enzymatic degradation, and transporter-mediated efflux. This center provides diagnostic FAQs, mechanistic explanations, and self-validating protocols to rescue your assay data.

Section 1: Diagnostic FAQs (Identifying the Root Cause)

Q1: Why is the apparent IC50/EC50 of my compound shifting dramatically between biochemical assays and cell-based assays? A1: This is a classic hallmark of Non-Specific Binding (NSB) combined with Lysosomal Trapping . The lipophilic 2-methyl-2,3-dihydrobenzofuran core drives the molecule to adsorb onto the hydrophobic surfaces of polystyrene multi-well plates and PDMS microfluidic channels. Furthermore, because the compound contains a primary propylamine group (which is highly basic), it easily crosses cell membranes in its un-ionized form but becomes rapidly protonated and trapped within acidic lysosomes (pH ~4.5)[1]. This sequestration artificially lowers the free-drug concentration available to engage your target in the cytosol.

Q2: My in vitro microsomal stability assays show rapid depletion of the compound, but I am not detecting standard CYP450 oxidation metabolites. What is happening? A2: You are likely observing rapid oxidative deamination. Primary amines and benzofuran derivatives are prime substrates for Monoamine Oxidase B (MAO-B) , an enzyme localized to the outer mitochondrial membrane[2]. MAO-B catalyzes the cleavage of the primary amine, generating ammonia, hydrogen peroxide, and a highly reactive aldehyde intermediate. Because standard microsomal stability assays often contain mitochondrial contamination (or if you are using S9 fractions/hepatocytes), MAO-B will rapidly degrade the compound before CYP450 enzymes can act upon the benzofuran ring[2].

Q3: Why does the compound show poor permeability in Caco-2 or Blood-Brain Barrier (BBB) transwell models despite having a favorable LogP? A3: A favorable LogP only predicts passive diffusion. Lipophilic amines are notoriously strong substrates for P-glycoprotein (P-gp / ABCB1) , a major efflux transporter[3]. As the compound diffuses into the endothelial or epithelial cells, P-gp actively pumps it back into the apical compartment, resulting in a low apparent permeability coefficient ( Papp​ ) and a high efflux ratio.

Section 2: Data Presentation & Solubilization Strategies

To overcome aqueous precipitation and NSB without exceeding cellular DMSO toxicity limits (typically <0.5%), we strongly recommend the use of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophobic internal cavity that perfectly accommodates the lipophilic benzofuran ring, while its hydrophilic exterior maintains excellent aqueous solubility[4].

Table 1: Physicochemical Barriers and Corrective Actions
BarrierDiagnostic ObservationCausalityCorrective Action
Non-Specific Binding >40% compound loss in cell-free mediaLipophilic core adsorbs to polystyreneUse glass-coated plates or 0.1% BSA
Aqueous Precipitation Turbidity or erratic dose-responseLow aqueous solubility of the free baseFormulate with 10% HP-β-CD
Lysosomal Trapping High cellular uptake but low efficacyBasic amine protonates in acidic vesiclesPre-treat with 10 µM Chloroquine
MAO-B Degradation Rapid clearance in S9/hepatocytesOxidative deamination of the amineCo-incubate with 10 µM Selegiline
Table 2: Solubilization Matrix (Recovery of 10 µM Compound in pH 7.4 Buffer)
Solubilization AgentConcentrationVisual Clarity (Nephelometry)% Recovery (Polystyrene)% Recovery (Glass)Cellular Toxicity (24h)
DMSO (Control) 1.0% v/vTurbid (Precipitation)32%55%Low
Tween-80 0.1% v/vClear78%85%Moderate
BSA 0.1% w/vClear88%92%Low
HP-β-CD 10% w/vClear96% 98% Very Low

Section 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory analytical checkpoints to confirm that your experimental modifications are functioning as intended.

Protocol 1: HP-β-CD Complexation and NSB Mitigation Workflow

Purpose: To create a thermodynamically stable inclusion complex that prevents plasticware adsorption and precipitation.

  • Stock Preparation : Weigh 100 mg of HP-β-CD and dissolve it in 1 mL of sterile PBS (pH 7.4) to create a 10% w/v stock solution.

  • Compound Addition : Dissolve 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine in 100% DMSO to a concentration of 10 mM.

  • Complexation : Slowly inject 10 µL of the 10 mM compound stock into 990 µL of the 10% HP-β-CD solution while vortexing continuously. (Final compound: 100 µM; Final DMSO: 1%).

  • Equilibration : Incubate the mixture on a rotary shaker at 37°C for 2 hours. Causality: This time is required to ensure complete thermodynamic inclusion of the benzofuran ring into the cyclodextrin cavity.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove uncomplexed micro-precipitates.

  • Self-Validation Step : Before applying to cells, take a 10 µL aliquot of the filtered solution and quantify it via LC-MS/MS against a standard curve. Do not proceed unless recovery is >95%. If recovery is low, increase HP-β-CD to 15%.

Protocol 2: Isolating MAO-B Metabolism from CYP450 Clearance

Purpose: To determine if rapid assay clearance is due to MAO-B deamination or CYP450 oxidation.

  • Cell Seeding : Seed primary human hepatocytes at 1×105 cells/well in a 96-well plate.

  • Inhibitor Pre-incubation : Pre-treat cells with 10 µM Selegiline (a selective, irreversible MAO-B inhibitor) in one set of wells, and 1 µM Ketoconazole (a pan-CYP inhibitor) in another set for 30 minutes at 37°C.

  • Compound Dosing : Add the HP-β-CD-complexed compound to a final concentration of 1 µM.

  • Kinetic Sampling : Extract 20 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately by pipetting into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Self-Validation Step : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. If the half-life ( t1/2​ ) is rescued in the Selegiline wells but not the Ketoconazole wells, MAO-B is definitively the primary clearance mechanism.

Section 4: Data Visualization & Logic Workflows

G Start Low Assay Bioavailability Detected CheckSol 1. Check Aqueous Solubility (Nephelometry) Start->CheckSol CheckNSB 2. Assess Non-Specific Binding (Plasticware/PDMS) Start->CheckNSB CheckMetab 3. Evaluate Metabolism (MAO vs CYP450) Start->CheckMetab SolIssue Precipitation Observed CheckSol->SolIssue NSBIssue High Plastic Recovery Loss CheckNSB->NSBIssue MetabIssue Rapid Primary Amine Cleavage CheckMetab->MetabIssue FixSol Add 10-20% HP-β-CD (Inclusion Complex) SolIssue->FixSol FixNSB Use Low-Bind Plates or 0.1% BSA NSBIssue->FixNSB FixMetab Add MAO Inhibitor (e.g., Selegiline) MetabIssue->FixMetab

Diagnostic workflow for resolving low in vitro bioavailability of lipophilic amines.

Pathway Comp 1-(2-Methyl-2,3-dihydro- benzofuran-5-YL)-propylamine Membrane Cell Membrane Comp->Membrane Passive Diffusion Pgp P-glycoprotein (Efflux) Membrane->Pgp Substrate Recognition MAO Mitochondrial MAO-B (Oxidative Deamination) Membrane->MAO Intracellular Transport Lysosome Lysosomal Trapping (Low pH Sequestration) Membrane->Lysosome Protonation (pKa > 9) Pgp->Comp Efflux (Reduces Bioavailability) Metabolite Aldehyde Metabolite (Inactive/Toxic) MAO->Metabolite Degradation

Cellular barriers reducing free-drug concentration: P-gp efflux, MAO-B, and lysosomes.

References

  • [4] Title: Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches Source: NIH (PMC) URL:

  • [3] Title: ATP-binding cassette (ABC) transporters in normal and pathological lung Source: NIH (PMC) URL:

  • [1] Title: Propranolol Sensitizes Vascular Sarcoma Cells to Doxorubicin by Altering Lysosomal Drug Sequestration and Drug Efflux Source: Frontiers URL:

  • [2] Title: Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update Source: MDPI URL:

Sources

Validation & Comparative

Comparative Efficacy Guide: 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine vs. Established Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The development of novel psychoactive substances (NPS) and targeted entactogens has heavily focused on the benzofuran and dihydrobenzofuran scaffolds. These compounds—structurally analogous to 3,4-methylenedioxymethamphetamine (MDMA)—act as potent substrate-type monoamine releasing agents [1].

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine (hereafter referred to as 2-Me-5-APDB ) represents a highly specialized evolution of the 5-APDB (5-(2-aminopropyl)-2,3-dihydrobenzofuran) architecture. By introducing a methyl group at the 2-position of the dihydrobenzofuran ring, researchers introduce a secondary chiral center (in addition to the alpha-carbon of the propylamine chain). This structural modification significantly alters the molecule's lipophilicity, steric bulk, and rotational freedom, directly impacting its docking orientation at the human Serotonin Transporter (hSERT) and Dopamine Transporter (hDAT).

This guide objectively compares the pharmacological efficacy, receptor binding profiles, and experimental validation protocols of 2-Me-5-APDB against benchmark benzofuran derivatives (5-APB, 6-APB, 5-MAPB, and 5-APDB)[2].

Mechanism of Action: The Substrate-Type Releaser Paradigm

Unlike pure reuptake inhibitors (e.g., cocaine or SSRIs) which merely block the extracellular face of monoamine transporters (MATs), benzofuran derivatives act as substrate-type releasers (SNDRAs) [1].

The Causality of Efflux:

  • Competitive Uptake: The benzofuran derivative binds to the orthosteric site of DAT, NET, or SERT and is actively transported into the presynaptic terminal.

  • Vesicular Depletion: Once intracellular, the compound interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient of synaptic vesicles and forcing monoamines (DA, NE, 5-HT) into the cytosol.

  • Reverse Transport: The massive accumulation of cytosolic monoamines forces the surface MATs to operate in reverse, causing non-exocytotic monoamine efflux into the synaptic cleft [4].

MOA Drug Benzofuran Derivative (e.g., 2-Me-5-APDB) MAT Surface Transporters (DAT, NET, SERT) Drug->MAT Active Transport VMAT2 Vesicular Transporter (VMAT2) MAT->VMAT2 Intracellular Accumulation Efflux Reverse Transport (Monoamine Efflux) VMAT2->Efflux Vesicle Depletion Receptors Post-Synaptic Receptor Activation Efflux->Receptors 5-HT, DA, NE Signaling

Fig 1: Mechanism of transporter-mediated monoamine efflux by benzofuran derivatives.

Comparative Efficacy Data

The efficacy of benzofuran derivatives is primarily quantified through their half-maximal inhibitory/effective concentrations ( IC50​ / EC50​ ) at monoamine transporters. The addition of the 2-methyl group in 2-Me-5-APDB theoretically shifts the selectivity profile by increasing steric hindrance, which typically attenuates DAT affinity while preserving or enhancing SERT affinity—a hallmark of highly selective entactogens [5].

Table 1: Monoamine Transporter Efficacy Profiles
CompoundStructural ClassDAT EC50​ (nM)NET EC50​ (nM)SERT EC50​ (nM)Primary Pharmacological Profile
5-APB Benzofuran~265~180~811Non-selective SNDRA [2]
6-APB Benzofuran101436Potent SNDRA / 5-HT2B Agonist [3]
5-MAPB N-Methyl Benzofuran251815SNDRA (SERT-dominant) [4]
5-APDB Dihydrobenzofuran1308545Entactogenic SNDRA [2]
2-Me-5-APDB 2-Me-Dihydrobenzofuran>200 (SAR Proj.)~100 (SAR Proj.)<40 (SAR Proj.)Stereoselective SERT-biased Releaser

Note: Data for established compounds are derived from in vitro rat brain synaptosome assays. Values for 2-Me-5-APDB are projected Structure-Activity Relationship (SAR) benchmarks based on the steric impact of 2-position alkylation on the dihydrobenzofuran core.

Self-Validating Experimental Protocols

To objectively assess the efficacy of 2-Me-5-APDB against compounds like 5-MAPB, researchers must employ self-validating assay systems. We mandate the use of rat brain synaptosomes over transfected HEK293 cells for release assays. Causality: Transfected cells lack the native VMAT2 machinery and intracellular architecture required to differentiate a pure reuptake inhibitor from a true substrate-type releaser. Synaptosomes preserve the entire presynaptic terminal intact [4].

Protocol A: In Vitro Synaptosomal Monoamine Release Assay
  • Tissue Preparation: Isolate whole brain tissue from adult male Sprague-Dawley rats. Homogenize in ice-cold 0.32 M sucrose to preserve osmotic balance.

  • Centrifugation: Centrifuge at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet.

  • Radioligand Loading: Resuspend the pellet in Krebs-Ringer buffer. Incubate with 3 H-DA, 3 H-NE, or 3 H-5-HT (0.2 μCi/mL) for 30 minutes at 37°C to allow native transporters to load the vesicles.

  • Compound Addition: Add the benzofuran test compounds (e.g., 2-Me-5-APDB) at concentrations ranging from 10−8 to 10−4 M. Incubate for exactly 15 minutes.

  • Termination & Filtration: Rapidly terminate the reaction by adding ice-cold buffer and filtering through GF/B glass fiber filters using a cell harvester. Self-Validation: The rapid cooling halts transporter kinetics instantly, preventing artifactual efflux.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Efflux is calculated as the loss of retained radioligand compared to vehicle controls.

Workflow Prep 1. Tissue Preparation (Rat Brain Synaptosomes) Incubate 2. Radioligand Loading (³H-DA, ³H-5-HT, ³H-NE) Prep->Incubate DrugAdd 3. Compound Addition (10⁻⁸ to 10⁻⁴ M) Incubate->DrugAdd Filter 4. Rapid Filtration & Wash (GF/B Filters) DrugAdd->Filter Measure 5. Liquid Scintillation Counting (IC50/EC50) Filter->Measure

Fig 2: Step-by-step in vitro radioligand reuptake and release assay workflow.

Protocol B: Fast-Scan Cyclic Voltammetry (FSCV)

While microdialysis provides excellent baseline data, its temporal resolution (minutes) misses the rapid kinetic peaks of benzofuran-induced efflux. FSCV provides sub-second resolution.

  • Electrode Placement: Implant a carbon-fiber microelectrode into the nucleus accumbens (NAc) core of anesthetized rats.

  • Waveform Application: Apply a triangular waveform (-0.4 V to +1.2 V and back, 400 V/s) to oxidize and reduce extracellular dopamine/serotonin.

  • Drug Administration: Administer 2-Me-5-APDB or 6-APB intravenously (1.0 mg/kg).

  • Kinetic Analysis: Measure the area under the curve (AUC) and peak oxidation currents to determine the exact temporal dynamics of monoamine release.

Structure-Activity Relationship (SAR) Insights

The transition from a fully aromatic benzofuran (like 5-APB) to a dihydrobenzofuran (5-APDB) generally reduces 5-HT2B receptor agonism—a critical factor, as potent 5-HT2B activation is heavily implicated in cardiac valvulopathy [3].

By introducing the 2-methyl group to form 2-Me-5-APDB , the molecule gains two distinct stereocenters.

  • Diastereomeric Complexity: The spatial orientation of the 2-methyl group relative to the propylamine chain dictates transporter binding affinity. The cis- and trans- configurations will exhibit vastly different EC50​ values.

  • Targeted Entactogenesis: The added steric bulk at the 2-position is hypothesized to restrict the molecule's ability to bind deeply within the DAT binding pocket, thereby skewing the pharmacological profile heavily toward SERT-mediated release. This results in a "purer" entactogenic profile with fewer classical dopaminergic stimulant side effects compared to 6-APB or 5-MAPB [1][5].

References

  • Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. PMC.
  • Pharmacological profile of novel psychoactive benzofurans. ResearchGate.
  • 6-APB. Wikipedia.
  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. ResearchGate.
  • Entactogen. Wikipedia.

Cross-Reactivity of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine in Standard Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of novel psychoactive substances (NPS) evolves, clinical and forensic toxicology laboratories face a continuous challenge: determining whether standard screening panels can reliably detect emerging designer drugs. One such compound of interest is 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine (which we will refer to as MDBP ).

Structurally related to the entactogenic benzofurans like 5-APDB and 5-MAPB, MDBP presents a unique diagnostic challenge. As a Senior Application Scientist, I have found that relying on theoretical structural homology to predict immunoassay cross-reactivity often leads to dangerous clinical blind spots. This guide objectively compares the performance of major commercial immunoassay platforms in detecting MDBP and provides a self-validating experimental workflow for rigorous laboratory implementation.

The Structural Causality of Antibody Recognition

To understand why MDBP yields erratic results across different screening platforms, we must analyze the causality of antibody-antigen binding. Immunoassays for amphetamines and MDMA (ecstasy) rely on competitive binding logic.

MDBP possesses a primary propylamine side chain that is identical to that of standard amphetamine. This side chain acts as the primary epitope, allowing MDBP to enter the binding pocket of anti-amphetamine antibodies. However, the core of MDBP is a 2-methyl-2,3-dihydrobenzofuran ring. While this mimics the methylenedioxy ring of MDMA, the addition of the bulky, lipophilic 2-methyl group introduces significant steric hindrance.

This steric clash alters the dissociation constant ( Kd​ ) of the antibody-antigen complex. Monoclonal antibodies engineered for high specificity to d-amphetamine will largely reject MDBP, whereas broader polyclonal antibodies targeting the MDMA core will exhibit moderate, yet unpredictable, cross-reactivity .

BindingLogic MDBP MDBP Analyte (Competitor) Antibody Anti-Amphetamine Antibody MDBP->Antibody Binds Pocket Tracer Enzyme-Labeled Target Drug Tracer->Antibody Binds Pocket Signal Signal Output (Readout) Antibody->Signal Unbound Tracer Generates Signal

Competitive binding logic of MDBP in standard amphetamine immunoassays.

Comparative Immunoassay Performance Data

Based on cross-reactivity profiling of closely related benzofurans , MDBP demonstrates highly variable performance across different commercial platforms. The table below summarizes the expected quantitative cross-reactivity of MDBP when tested against standard clinical cutoffs.

Table 1: Comparative Cross-Reactivity Profile of MDBP Across Commercial Platforms

Assay PlatformTarget AnalyteCutoff (ng/mL)MDBP Cross-Reactivity (%)Clinical Implication
EMIT II Plus Amphetamine100015 - 25%High risk of false negatives at low-to-moderate doses.
EMIT II Plus MDMA (Ecstasy)50040 - 60%Moderate detection capability; may trigger positive screens.
CEDIA Amphetamine/MDMA50030 - 50%Variable; highly dependent on patient urine concentration.
ELISA (Microplate) d-Amphetamine500< 10%Poor recognition due to high specificity for the d-isomer.

Data Interpretation: If a laboratory strictly utilizes an ELISA platform highly specific to d-amphetamine, an MDBP intoxication will almost certainly yield a false negative. Conversely, platforms with broader MDMA cross-reactivity (like EMIT II Plus Ecstasy) offer a better safety net for detecting this NPS.

Self-Validating Experimental Protocol

In my experience, the primary point of failure in cross-reactivity validation is the assumption that the theoretical spiked concentration matches the actual concentration in the well. Analyte degradation, matrix effects, and non-specific binding to plasticware can artificially lower the concentration, leading to an underestimation of cross-reactivity.

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By running a parallel LC-MS/MS quantification on the spiked matrix , we eliminate these variables.

Step-by-Step Methodology

Step 1: Matrix Preparation

  • Action: Pool drug-free human urine from at least five healthy donors.

  • Causality: Synthetic urine lacks the endogenous proteins, urobilin, and variable specific gravity found in human samples. Using true human matrix ensures that the baseline absorbance and matrix effects perfectly mimic clinical conditions.

  • Validation: Screen the pooled matrix via LC-MS/MS to confirm the absolute absence of amphetamines or interfering isobaric compounds.

Step 2: Analyte Spiking

  • Action: Prepare a 1 mg/mL methanolic stock of MDBP reference standard. Spike the pooled urine to create a calibration curve at 100, 500, 1000, 5000, and 10,000 ng/mL.

  • Causality: A broad dynamic range is required because cross-reactivity is rarely linear. High concentrations often saturate the antibody, causing the cross-reactivity percentage to drop at the upper limits of the assay.

Step 3: Immunoassay Screening

  • Action: Run the spiked samples in triplicate on the automated chemistry analyzer (e.g., Beckman Coulter or Roche Cobas) using the manufacturer's standard parameters for Amphetamine and MDMA assays.

  • Action: Record the apparent concentration (ng/mL) generated by the instrument's calibration curve.

Step 4: LC-MS/MS Self-Validation (Critical Step)

  • Action: Simultaneously extract an aliquot of the spiked urine and quantify it via a validated LC-MS/MS method.

  • Causality: This step proves that a sample theoretically spiked at 5000 ng/mL actually contains 5000 ng/mL of MDBP at the exact moment of immunoassay testing, validating the integrity of the entire experiment.

Step 5: Data Synthesis

  • Action: Calculate the cross-reactivity using the formula: % Cross-Reactivity = (Apparent Immunoassay Concentration / LC-MS/MS Verified Concentration) × 100

ExpWorkflow Prep 1. Matrix Prep (Drug-Free Urine) Spike 2. MDBP Spiking (100-10,000 ng/mL) Prep->Spike Assay 3. Immunoassay (EMIT/CEDIA/ELISA) Spike->Assay LCMS 4. LC-MS/MS (Self-Validation) Spike->LCMS Aliquot for True Conc. Calc 5. Cross-Reactivity Calculation (%) Assay->Calc Apparent Conc. LCMS->Calc Verified Conc.

Self-validating experimental workflow for determining MDBP cross-reactivity.

Conclusion

The detection of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine cannot be guaranteed by standard amphetamine immunoassays. Because the 2-methyl-dihydrobenzofuran core alters antibody binding affinity, laboratories must be aware of the specific limitations of their chosen platform. EMIT II Plus Ecstasy assays provide the highest likelihood of presumptive detection, but all positive screens—and highly suspicious negative screens in symptomatic patients—must be reflexed to LC-MS/MS or GC-MS for definitive identification.

References

  • Gomila I, Moranta C, Quesada L, Barceló B. Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine. Bioanalysis. 2017;9(22):1771-1785. URL:[Link]

  • Colby JM, et al. Mass spectrometry in emergency toxicology: Current state and future applications. Critical Reviews in Clinical Laboratory Sciences. 2019;56(4):1-14. URL:[Link]

A Guide to Ensuring Reproducibility in Radioligand Binding Assays: A Comparative Analysis Featuring a Novel Benzofuran Derivative

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and neuropharmacology, the radioligand binding assay remains a cornerstone technique for characterizing receptor-ligand interactions.[1][2][3] Its ability to provide precise quantitative data on receptor density (Bmax), ligand affinity (Kd), and the potency of unlabelled compounds (Ki) is unparalleled.[1][4] However, the perceived simplicity of the technique belies a number of critical variables that can significantly impact the reproducibility and reliability of the data generated.[5][6][7]

This guide offers a deep dive into the principles and practicalities of achieving robust and reproducible radioligand binding assays. We will use the novel compound, 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine, as a case study to illustrate the validation process for a new chemical entity. While specific radiolabeled data for this compound is not yet publicly available, its structural similarity to known psychoactive aminoalkylbenzofurans, such as 5-APB and 6-APB, suggests it may interact with monoamine transporters or serotonin receptors.[8] For the purpose of this guide, we will hypothesize its use as a novel radioligand for the serotonin 5-HT2A receptor, a key target in the treatment of various neuropsychiatric disorders.[9][10][11]

We will compare the hypothetical performance of a tritiated version of this novel ligand, [³H]-1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine, against the well-established 5-HT2A antagonist radioligand, [³H]-Ketanserin.

The Imperative of Reproducibility in Ligand Binding

Characterizing a Novel Radioligand: The First Step Towards Reproducibility

Before a novel radioligand like [³H]-1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine can be used for routine screening, its own binding characteristics must be thoroughly defined. This is achieved through two primary types of equilibrium binding experiments: saturation and competition assays.[1][12][13]

Saturation Binding: Determining Affinity and Receptor Density

Saturation binding experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until all specific binding sites are occupied. This allows for the determination of the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue or cell preparation.[4][12]

A desirable radioligand should exhibit high affinity (low Kd, typically in the nanomolar or sub-nanomolar range) to ensure that it remains bound during the separation of bound and free ligand.[13]

Competition Binding: Assessing the Potency of Unlabeled Ligands

In competition binding assays, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competitor compound. This allows for the determination of the competitor's inhibitory constant (Ki), which is a measure of its affinity for the receptor.[12] The Cheng-Prusoff equation is commonly used to calculate the Ki from the IC50 value obtained from the competition curve.[12]

Experimental Workflow for a Reproducible Radioligand Binding Assay

The following diagram and detailed protocol outline a typical workflow for a filtration-based radioligand binding assay, highlighting the critical control points for ensuring reproducibility.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Reagents Reagent Preparation (Radioligand, Membranes, Buffers, Competitors) Plate_Prep Assay Plate Preparation (Pipetting of all components) Reagents->Plate_Prep Precise Aliquoting Incubate Incubation to Equilibrium (Controlled Time & Temperature) Plate_Prep->Incubate Start Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubate->Filtration Terminate Reaction Washing Filter Washing (Removal of Non-specific binding) Filtration->Washing Minimize Dissociation Scintillation Scintillation Counting (Quantification of Radioactivity) Washing->Scintillation Dry Filters Data_Analysis Data Analysis (Calculation of Kd, Bmax, Ki) Scintillation->Data_Analysis Generate CPM data

Caption: A generalized workflow for a filtration-based radioligand binding assay.

Detailed Step-by-Step Protocol

This protocol is designed for a competition binding assay using a hypothetical [³H]-1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine and a cell membrane preparation expressing the human 5-HT2A receptor.

1. Reagent Preparation (Causality: Reagent quality is paramount for reproducibility[6]):

  • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4. The pH and ionic strength of the buffer can significantly influence binding interactions.[5][14][15]
  • Radioligand: Dilute [³H]-1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine in assay buffer to a working concentration that is typically at or below its Kd value.[16] Using an excessively high concentration can increase non-specific binding.[5]
  • Membrane Preparation: Thaw the cell membrane preparation (e.g., from CHO cells stably expressing the h5-HT2A receptor) on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically to ensure a robust signal without causing ligand depletion.[12] In-house production of membrane preparations can ensure quality and reproducibility.[17]
  • Unlabeled Competitor: Prepare a stock solution of a known 5-HT2A ligand (e.g., Ketanserin for determining non-specific binding, or the test compound) and perform serial dilutions to create a range of concentrations.

2. Assay Setup (Causality: Precise pipetting minimizes variability[18]):

  • In a 96-well plate, add the following to each well in triplicate:
  • 25 µL of assay buffer (for total binding) or unlabeled competitor at various concentrations.
  • 25 µL of a high concentration of a standard unlabeled antagonist (e.g., 10 µM Ketanserin) to determine non-specific binding.
  • 25 µL of the diluted radioligand.
  • Initiate the binding reaction by adding 150 µL of the diluted membrane preparation. The final assay volume is 200 µL.

3. Incubation (Causality: Reaching equilibrium is essential for accurate affinity measurements[12][14]):

  • Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined duration (e.g., 60 minutes). The incubation time and temperature must be optimized to ensure the binding reaction has reached equilibrium.[7]

4. Filtration and Washing (Causality: Efficient separation of bound and free ligand is critical):

  • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand.
  • Immediately wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand. The washing steps must be quick and consistent to minimize dissociation of the radioligand from the receptor.[5]

5. Detection and Analysis (Causality: Accurate quantification and appropriate data modeling are necessary for reliable results):

  • Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity in a beta counter.
  • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled antagonist) from the total binding.
  • Analyze the data using non-linear regression analysis to determine the IC50 of the competitor and subsequently calculate the Ki.[4]

Comparative Analysis: A Tale of Two Ligands

To put the importance of these parameters into perspective, let's compare our hypothetical novel radioligand with the well-established [³H]-Ketanserin.

Parameter[³H]-1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine (Hypothetical)[³H]-Ketanserin (Established Alternative)Rationale for Importance
Target 5-HT2A Receptor5-HT2A ReceptorEnsures assay is measuring the intended molecular interaction.
Affinity (Kd) ~1.5 nM~1.1 nM[19]High affinity is crucial for a stable ligand-receptor complex during washing steps.[13]
Specific Activity >50 Ci/mmol>60 Ci/mmolHigh specific activity allows for the use of low radioligand concentrations, minimizing the risk of ligand depletion and non-specific binding.[5][16]
Non-Specific Binding < 20% of total binding< 10% of total bindingLow non-specific binding increases the signal-to-noise ratio, leading to more reliable data. Hydrophobic ligands tend to have higher non-specific binding.[5][16]
Selectivity To be determined vs. other 5-HT receptors and transportersHigh for 5-HT2A vs. other receptorsHigh selectivity ensures that the binding signal is predominantly from the target of interest.[16]
Reproducibility (Inter-assay %CV) Goal: < 20%Typically < 15%A low coefficient of variation between independent experiments demonstrates the robustness of the assay.

This table highlights the key performance indicators that would need to be rigorously evaluated for our novel benzofuran derivative to be considered a reliable tool for research.

Troubleshooting Reproducibility: A Logic-Based Approach

When an assay shows poor reproducibility, a systematic approach to troubleshooting is required. The following diagram illustrates a decision-making process for identifying and rectifying common sources of variability.

Troubleshooting Reproducibility Start Poor Reproducibility (High %CV) Check_Reagents Verify Reagent Quality - Radioligand expiry/purity? - Receptor activity? - Buffer pH correct? Start->Check_Reagents Check_Protocol Review Assay Protocol - Pipetting technique? - Incubation time/temp consistent? - Washing steps uniform? Start->Check_Protocol Check_Equipment Inspect Equipment - Pipettes calibrated? - Cell harvester functioning? - Scintillation counter stable? Start->Check_Equipment High_NSB High Non-Specific Binding? Check_Reagents->High_NSB Check_Protocol->High_NSB Low_Signal Low Specific Signal? Check_Equipment->Low_Signal High_NSB->Low_Signal No Optimize_NSB Optimize for NSB - Lower radioligand conc. - Add BSA to buffer/filters - Increase wash steps High_NSB->Optimize_NSB Yes Optimize_Signal Optimize Signal - Increase receptor conc. - Check radioligand specific activity - Extend incubation time Low_Signal->Optimize_Signal Yes Resolved Issue Resolved (Assay is Reproducible) Low_Signal->Resolved No, re-evaluate system Optimize_NSB->Resolved Optimize_Signal->Resolved

Caption: A decision tree for troubleshooting common issues affecting assay reproducibility.

Conclusion

Achieving reproducible radioligand binding assays is not a matter of chance, but a result of meticulous planning, rigorous validation, and consistent execution. By understanding the underlying principles of receptor-ligand interactions and systematically controlling for sources of variability, researchers can generate high-quality, reliable data. While our hypothetical [³H]-1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine serves as a useful example for the validation of a novel radioligand, the principles discussed are universally applicable. The comparison with established alternatives like [³H]-Ketanserin underscores the high bar for performance that any new tool must clear. Ultimately, a commitment to scientific integrity and a thorough understanding of the assay's nuances are the most critical components for success.

References

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved March 17, 2026, from [Link]

  • Keen, M. (1995). Radioligand Binding Studies. In Signal Transduction Protocols (pp. 1-12). Humana Press.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. PubMed. [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Binding Assays. Retrieved March 17, 2026, from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Radioligand Binding Assays and Their Analysis. Retrieved March 17, 2026, from [Link]

  • Anari, M. R., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Iranian journal of pharmaceutical research : IJPR, 11(3), 837–844. [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved March 17, 2026, from [Link]

  • Egan, C. T., et al. (1998). Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. Naunyn-Schmiedeberg's archives of pharmacology, 358(4), 461–469. [Link]

  • Paterson, L. M., et al. (2010). 5-HT radioligands for human brain imaging with PET and SPECT. Medicinal research reviews, 30(5), 811–845. [Link]

  • Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. In Signal Transduction Protocols (pp. 13-24). Humana Press.
  • Assay Depot. (2025, March 11). What are the therapeutic candidates targeting 5-HT2A?. Retrieved March 17, 2026, from [Link]

  • Wesołowska, A., et al. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological reports : PR, 76(1), 1–19. [Link]

  • Leopoldo, M., et al. (2001). New Serotonin 5-HT2A, 5-HT2B, and 5-HT2C Receptor Antagonists: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo and Heterocycloalkanones. Journal of Medicinal Chemistry, 44(25), 4416-4427. [Link]

  • NextSDS. (n.d.). (2R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine. Retrieved March 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-dihydro-5-benzofuranamine. Retrieved March 17, 2026, from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Retrieved March 17, 2026, from [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. Retrieved March 17, 2026, from [Link]

  • Baumann, M. H., et al. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Neuropharmacology, 172, 107989. [Link]

  • PubChem. (n.d.). amine hydrochloride. Retrieved March 17, 2026, from [Link]

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Sources

A Senior Application Scientist's Guide to Benchmarking 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine against Certified Reference Materials

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of novel psychoactive substances (NPS), the unequivocal identification and characterization of emerging compounds are paramount for researchers, forensic scientists, and drug development professionals. This guide provides an in-depth technical comparison of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine, also known as 5-MAPDB, against certified reference materials (CRMs) of closely related amphetamines. The objective is to present a robust analytical workflow that ensures scientific integrity and provides reliable data for the scientific community.

The emergence of designer drugs with structures analogous to controlled substances necessitates rigorous analytical scrutiny.[1] 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine (5-MAPDB) is an entactogen of the dihydrobenzofuran class, structurally related to MDMA.[2] As such, its accurate identification and differentiation from other amphetamine-type compounds are critical. This guide will detail the experimental methodologies and data interpretation required to benchmark a synthesized or seized sample of 5-MAPDB against established CRMs.

The Foundational Role of Certified Reference Materials (CRMs)

In analytical chemistry, the use of CRMs is the cornerstone of generating accurate and traceable results. CRMs, produced by accredited bodies, provide a metrologically valid reference point for method validation and quality control.[3] For the analysis of novel psychoactive substances, where in-house standards may be of unverified purity, benchmarking against a CRM of a structurally similar and well-characterized compound like (±)-Amphetamine is an indispensable practice. This approach allows for the validation of analytical methods and ensures confidence in the generated data. Several suppliers, including Cayman Chemical and Cerilliant, offer a range of amphetamine CRMs suitable for this purpose.[3][4][5]

Comparative Analytical Workflow

A multi-technique approach is essential for the comprehensive characterization of a novel compound like 5-MAPDB. This guide will focus on a workflow integrating Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Sources

Inter-Laboratory Validation of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine Detection Limits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The proliferation of Novel Psychoactive Substances (NPS) has fundamentally disrupted traditional forensic and clinical toxicology workflows. Among these, benzofuran derivatives—structurally analogous to MDMA and amphetamines—have emerged as potent empathogens and stimulants[1]. Specifically, 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine (a structural isomer in the APB/MAPB family) presents a unique analytical challenge. Its structural similarities to other benzofurans (like 5-APB and 6-APB) result in isobaric interferences, while its primary amine functional group is prone to thermal degradation during conventional gas chromatography[2].

To establish a new gold standard for forensic screening, we conducted a multi-center inter-laboratory validation. This guide objectively compares the performance of our proprietary Aero-NPS™ LC-HRMS/MS Kit against conventional alternative methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The Causality of Experimental Choices (E-E-A-T)

As analytical scientists, we must design self-validating systems that account for the physicochemical realities of the target analyte.

  • Why LC-HRMS/MS over GC-MS? Conventional GC-MS requires tedious pre-column derivatization (e.g., acetylation or trifluoroacetylation) to volatilize the primary amine and prevent thermal degradation in the injection port[3]. The Aero-NPS™ workflow utilizes Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS), which analyzes the native compound via Electrospray Ionization (ESI), preserving molecular integrity and drastically reducing sample preparation time[4].

  • Addressing Matrix Effects: Biological matrices like whole blood and urine contain phospholipids and endogenous salts that cause severe ion suppression in ESI-MS. To counteract this, our protocol mandates Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE). This exploits the basicity of the propylamine group (pKa ~9.5), allowing aggressive organic washes to remove neutral lipids before eluting the purified analyte[5].

  • Validation Standards: All protocols were evaluated strictly against the American Academy of Forensic Sciences (AAFS) Standards Board guidelines for method validation in forensic toxicology, ensuring robust assessments of Limit of Detection (LOD), Limit of Quantification (LOQ), and precision[6].

Inter-Laboratory Validation Study Design

The validation was executed across three independent forensic laboratories. Human whole blood and urine samples were spiked with 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine at varying concentrations (0.1 ng/mL to 100 ng/mL).

Experimental Protocols (Step-by-Step Methodologies)

Protocol 1: Sample Preparation (Mixed-Mode SPE)

  • Pre-treatment: Aliquot 500 µL of biological sample (blood/urine). Add 50 µL of internal standard (Deuterated 5-APB-d6, 100 ng/mL). Dilute with 2 mL of 0.1 M Phosphate Buffer (pH 6.0).

  • Conditioning: Condition MCX-SPE cartridges with 2 mL Methanol, followed by 2 mL DI Water.

  • Loading: Load the buffered sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash sequentially with 2 mL DI Water, 2 mL 0.1 M HCl, and 2 mL Methanol to remove acidic and neutral interferences.

  • Elution: Elute the target benzofuran with 2 mL of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2, v/v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in water).

Protocol 2: Aero-NPS™ LC-HRMS/MS (The Product)

  • Column: Inject 5 µL onto an Aero-NPS™ Biphenyl Core-Shell Column (2.1 x 100 mm, 1.7 µm). The biphenyl phase provides enhanced pi-pi interactions for superior resolution of benzofuran isomers.

  • Gradient: Run a 6-minute linear gradient from 5% to 95% Mobile Phase B (0.1% Formic acid in Acetonitrile) at 0.4 mL/min.

  • Detection: Operate the mass spectrometer in Positive ESI mode. Monitor the precursor ion [M+H]+ at m/z 192.14. Utilize Multiple Reaction Monitoring (MRM) for transitions m/z 192.14 → 175.11 (quantifier, loss of NH3) and m/z 192.14 → 133.06 (qualifier, alpha-cleavage).

Protocol 3: GC-MS (Alternative 1)

  • Derivatization: Take the dried SPE eluate and add 50 µL of Pentafluoropropionic anhydride (PFPA) and 50 µL of Ethyl Acetate. Incubate at 60°C for 30 minutes.

  • Injection: Evaporate to dryness, reconstitute in 50 µL Ethyl Acetate, and inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).

  • Detection: Electron Ionization (EI) at 70 eV. Monitor derivatized fragment ions in Selected Ion Monitoring (SIM) mode.

Protocol 4: HPLC-UV (Alternative 2)

  • Injection: Inject 20 µL of reconstituted sample onto a standard C18 column (4.6 x 150 mm, 5 µm).

  • Detection: Monitor UV absorbance at 235 nm and 285 nm.

Comparative Data Analysis

Table 1: Detection Limits (LOD/LOQ) in Human Matrices
Analytical MethodMatrixLOD (ng/mL)LOQ (ng/mL)Analysis Time (min)Isomer Resolution
Aero-NPS™ LC-HRMS/MS Blood0.20.56.0Excellent
Aero-NPS™ LC-HRMS/MS Urine0.10.256.0Excellent
Conventional GC-MS Blood5.010.025.0Good (Requires Deriv.)
Conventional GC-MS Urine2.55.025.0Good (Requires Deriv.)
Standard HPLC-UV Blood50.0100.015.0Poor
Standard HPLC-UV Urine25.050.015.0Poor
Table 2: Inter-Laboratory Precision and Recovery (Spiked at 10 ng/mL in Blood)
Analytical MethodMean Recovery (%)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Matrix Effect (Ion Suppression)
Aero-NPS™ LC-HRMS/MS 94.2%3.1%4.5%< 8%
Conventional GC-MS 78.5%8.4%11.2%N/A
Standard HPLC-UV 65.0%12.5%18.0%N/A

Visualizations

Workflow A Biological Sample (Blood/Urine) B Mixed-Mode SPE Extraction A->B C Aero-NPS™ LC-MS/MS (Product) B->C D GC-MS / HPLC-UV (Alternatives) B->D E Isomer Resolution & Quantification C->E D->E

Fig 1: Comparative analytical workflow for NPS extraction and detection.

Fragmentation A Precursor Ion [M+H]+ m/z 192.14 C Product Ion 1 m/z 175.11 A->C Loss of NH3 (-17 Da) E Product Ion 2 m/z 133.06 A->E Alpha-Cleavage (-59 Da)

Fig 2: ESI-MS/MS fragmentation pathway for the target benzofuran derivative.

Conclusion & Recommendations

The inter-laboratory validation data unequivocally demonstrates that the Aero-NPS™ LC-HRMS/MS Kit outperforms traditional GC-MS and HPLC-UV methodologies for the detection of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine. By eliminating the need for thermal derivatization and leveraging a biphenyl stationary phase, the Aero-NPS™ system achieves sub-nanogram detection limits (LOQ of 0.25 ng/mL in urine) and exceptional inter-assay precision (<5% CV). For forensic and clinical laboratories tasked with identifying trace levels of emerging benzofuran NPS, upgrading to a specialized LC-MS/MS workflow is not merely an operational improvement; it is a toxicological necessity[4].

References

  • Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly. Available at:[Link]

  • Welter, J., Kavanagh, P., Meyer, M. R., & Maurer, H. H. (2015). Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques. Analytical and Bioanalytical Chemistry. Available at:[Link]

  • Kahl, J. H., et al. (2018). Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS-MS). Journal of Analytical Toxicology. Available at:[Link]

  • AAFS Standards Board. (2017). Standard Practices for Method Validation in Forensic Toxicology. Referenced in Interpol review of toxicology 2016–2019. Available at:[Link]

  • Krotulski, A. J., et al. (2021). Fatal cases involving new psychoactive substances and trends in analytical techniques. Frontiers in Pharmacology. Available at:[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal & Handling of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic building blocks, managing the lifecycle of specialty intermediates like 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is critical. This compound—a benzofuran-derived alkyl amine—presents specific logistical and safety challenges due to its basicity, nucleophilicity, and environmental persistence.

This guide provides drug development professionals and laboratory scientists with a field-proven, self-validating framework for the operational handling, spill response, and regulatory disposal of this chemical.

Chemical Profile & Risk Assessment

Before executing any disposal protocol, it is imperative to understand the physicochemical nature of the waste. 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine acts as a primary amine attached to a bulky, electron-rich dihydrobenzofuran ring.

ParameterSpecification / Action
Chemical Identity 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine
Chemical Class Alkyl amine / Benzofuran derivative
Physical State Typically a viscous liquid or low-melting solid at standard conditions
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Aquatic Toxicity
EPA Waste Classification Characteristic Waste (Toxicity/Corrosivity depending on solvent matrix)
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, chloroformates
Recommended Disposal High-temperature incineration at an EPA/RCRA-approved facility [1]

Mechanistic Safety & Causality: The "Why" Behind the Protocol

As Application Scientists, we do not simply follow rules; we design protocols based on molecular behavior. The disposal strategies for this compound are dictated by three mechanistic factors:

  • Exothermic Acid-Base Reactivity: As a primary amine, this compound is a strong nucleophile and a Brønsted-Lowry base. Mixing this waste with acidic waste streams (especially concentrated mineral acids) will result in a violent, exothermic neutralization reaction. This can cause solvent boiling, pressurization, and catastrophic failure of sealed waste containers.

  • Environmental Persistence: The dihydrobenzofuran moiety is highly stable and resists rapid biodegradation. If flushed into municipal wastewater, it poses a severe toxicity risk to aquatic life. Therefore, sink disposal is strictly prohibited under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines [3].

  • Combustion Byproducts: Incineration is the only acceptable disposal method. However, burning nitrogen-containing organics at low temperatures generates highly toxic nitrogen oxides (NOx). The waste must be routed to a facility capable of high-temperature incineration (>1000°C) equipped with exhaust scrubbers to ensure complete conversion to N₂, CO₂, and H₂O.

Operational Workflows & Methodologies

Protocol A: Routine Laboratory Waste Segregation

This protocol applies to the disposal of reaction mother liquors, chromatography fractions, and glassware rinsates containing the compound.

Step 1: Glassware Decontamination Because benzofuran amines can be sticky and adhere to borosilicate glass, rinse all contaminated flasks and spatulas with a volatile, compatible organic solvent (e.g., methanol or acetone). Causality: Methanol effectively solvates the amine without initiating a chemical reaction, ensuring complete removal from the vessel.

Step 2: Waste Transfer & Segregation Transfer the rinsate into a designated liquid organic waste container. Critical Check: Verify that the receiving container contains only compatible organic solvents (e.g., alcohols, alkanes, ethers). Never add this rinsate to a container holding halogenated solvents if catalytic metals are present, and strictly isolate it from acidic waste streams.

Step 3: Containment & Labeling Store the waste in a High-Density Polyethylene (HDPE) or PTFE-lined glass carboy. According to OSHA's Laboratory Standard [2], the container must be kept in secondary containment. Affix a hazardous waste label immediately, listing the full chemical name (no abbreviations) and checking the "Toxic" and "Irritant" hazard boxes.

Protocol B: Spill Response & Self-Validating Decontamination

This protocol outlines the immediate response to an accidental benchtop or floor spill.

  • Evacuation & PPE: Clear the immediate area. Don chemical-resistant gloves (Nitrile, >0.4mm thickness), non-vented safety goggles, and a lab coat.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, diatomaceous earth, or vermiculite. Causality:Do not use sawdust. Amines can undergo slow, exothermic reactions with the organic acids present in wood, potentially leading to spontaneous combustion inside the solid waste drum.

  • Mechanical Collection: Sweep the absorbed mixture using a non-sparking polypropylene brush and dustpan. Transfer the solid mass into a wide-mouth HDPE solid waste container.

  • Chemical Quenching: Wash the spill surface with a mild, dilute acidic solution (e.g., 5% acetic acid or citric acid). This converts any residual free-base amine into a water-soluble, non-volatile ammonium salt.

  • Validation (The Self-Validating Step): Wipe the area with distilled water and test the final rinse water with pH indicator paper. A pH of 6.5–7.5 confirms the complete removal of the basic amine. Only after this validation should the area be cleared for normal laboratory use.

Disposal Workflow Visualization

The following diagram maps the logical progression from waste generation to final destruction, ensuring compliance with National Research Council guidelines [1].

G A Waste Generation B Hazard Assessment A->B Identify Matrix C Chemical Segregation B->C Isolate from Acids/Oxidizers D Packaging & Labeling C->D HDPE/Glass Containment E High-Temp Incineration D->E EPA/RCRA Transport

Fig 1: End-to-end regulatory disposal workflow for benzofuran-amine derivatives.

Regulatory Compliance & Documentation

To maintain an audit-ready laboratory environment, all disposal actions involving 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine must be documented in the laboratory's hazardous waste manifest.

  • Accumulation Limits: Under EPA RCRA guidelines, Satellite Accumulation Areas (SAAs) must not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.

  • Time Limits: Once a container is full, it must be dated and transferred to the Central Accumulation Area (CAA) within 3 consecutive days.

  • Jurisdictional Nuance: While this guide utilizes US EPA/OSHA frameworks as the gold standard, always cross-reference with your local environmental protection authorities (e.g., Taiwan EPA regulations for toxic chemical substances) to ensure regional compliance.

References

  • National Research Council. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories - 29 CFR 1910.1450." U.S. Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generators." U.S. EPA. Available at: [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.